4-(2-Aminoethyl)-2,6-diiodophenol
Description
BenchChem offers high-quality 4-(2-Aminoethyl)-2,6-diiodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Aminoethyl)-2,6-diiodophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(2-aminoethyl)-2,6-diiodophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I2NO/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,12H,1-2,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPBOGJKHATGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I2NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295123 | |
| Record name | Diiodotyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.97 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-00-3 | |
| Record name | 3,5-Diiodotyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diiodotyramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diiodotyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
4-(2-Aminoethyl)-2,6-diiodophenol: Structural Elucidation, Physicochemical Properties, and Pharmacological Applications
Executive Summary
4-(2-Aminoethyl)-2,6-diiodophenol, predominantly recognized in pharmacological literature as 3,5-diiodotyramine , is a heavily halogenated biogenic amine. As a decarboxylated derivative of 3,5-diiodotyrosine (DIT), this molecule serves as a critical structural bridge between basic catecholamine biochemistry and the complex endocrine signaling of thyroid hormones. This technical whitepaper dissects its physicochemical profile, details a self-validating synthetic methodology, and explores its specialized role in non-genomic cellular signaling and biomimetic derivatization.
Chemical Identity and Structural Architecture
The molecular architecture of 4-(2-aminoethyl)-2,6-diiodophenol is defined by a central phenolic ring substituted with an ethylamine side chain at the para position and two iodine atoms at the ortho positions (relative to the hydroxyl group).
-
IUPAC Name: 4-(2-Aminoethyl)-2,6-diiodophenol
-
Common Synonyms: 3,5-Diiodotyramine; 2,6-Diiodotyramine
-
CAS Registry Number: 370-00-3
The strategic placement of the halogens creates a highly polarizable, sterically hindered aromatic core, which dictates both its chemical reactivity during oxidative coupling and its biological affinity for lipid membranes.
Physicochemical Properties and Causality
Understanding the physical properties of 4-(2-aminoethyl)-2,6-diiodophenol requires analyzing the profound inductive and steric effects of its iodine substituents. The quantitative data is summarized below [1].
| Property | Quantitative Value | Causality / Structural Significance |
| Molecular Formula | C₈H₉I₂NO | Defines the halogenated biogenic amine core. |
| Molecular Weight | 388.97 g/mol | Exceptionally high mass driven by two heavy iodine atoms. |
| Density | 2.308 g/cm³ | High density is a direct consequence of heavy halogen incorporation. |
| Boiling Point | 319.7°C (at 760 mmHg) | Elevated by strong intermolecular hydrogen bonding and van der Waals forces. |
| Flash Point | 147.1°C | Indicates a stable thermal profile suitable for high-temperature refluxing. |
| LogP (Octanol/Water) | ~2.80 | High lipophilicity enables spontaneous partitioning into biological membranes. |
| Refractive Index | 1.726 | Driven by the high polarizability of the large iodine electron clouds. |
Causality Insight: The incorporation of two heavy iodine atoms fundamentally alters the molecule. The atomic mass of iodine drives the compound's high density, while the halogens significantly enhance its lipophilicity (LogP ~2.80). This lipophilicity is the primary driver for its ability to partition into lipid bilayers. Furthermore, the strong electron-withdrawing inductive effect of the halogens stabilizes the phenoxide anion, substantially lowering the pKa of the phenolic hydroxyl group compared to unhalogenated tyramine, making it more reactive in alkaline environments.
Synthetic Methodology: Regioselective Halogenation
The synthesis of 4-(2-aminoethyl)-2,6-diiodophenol relies on the direct, regioselective electrophilic aromatic substitution of tyramine. Because the para position is sterically and chemically blocked by the ethylamine chain, the strongly activating phenolic hydroxyl group forces substitution exclusively to the 2 and 6 positions [2].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that intermediate states provide immediate feedback on the reaction's success.
-
Alkaline Dissolution (Nucleophile Generation): Dissolve 14.0 g of tyramine hydrochloride in a solution comprising 23 mL of deionized water and 46 mL of 1 N NaOH.
-
Causality: The alkaline environment deprotonates the phenol to form a highly nucleophilic phenoxide ion, priming the ring for electrophilic attack.
-
-
Reagent Preparation (Electrophile Generation): Prepare an alkaline iodine solution by dissolving 20.0 g of potassium iodide (KI) and 11.8 g of elemental iodine (I₂) in 160 mL of water and 46 mL of 1 N NaOH.
-
Causality: KI solubilizes the otherwise insoluble iodine by forming the reactive triiodide complex (I₃⁻).
-
-
Regioselective Iodination: Add the iodine solution dropwise to the tyramine solution under continuous mechanical stirring at room temperature. Maintaining constant alkalinity is critical to ensure the phenoxide species remains the dominant reactive nucleophile.
-
Reductive Quenching and Precipitation: Filter the reaction mixture and acidify the filtrate with an excess of sulfurous acid (H₂SO₃).
-
Causality: Sulfurous acid acts as a mild, selective reducing agent. It converts any unreacted, oxidative iodine (I₂) back to soluble iodide ions (I⁻), preventing the destructive over-oxidation of the sensitive ethylamine side chain and precipitating the crude 3,5-diiodotyramine hydroiodide salt.
-
-
Free Base Liberation: Treat the crude hydroiodide salt (approx. 12 g) with a stoichiometric amount of hot, aqueous sodium carbonate (Na₂CO₃) to neutralize the salt and liberate the free amine.
-
Self-Validating Quality Control: Isolate the precipitated free base via vacuum filtration. The formation of pale yellow leaflets that exhibit a sharp melting point of 188–190°C serves as an immediate, self-validating checkpoint for successful di-iodination and high purity.
Figure 1: Synthetic pathway of 4-(2-aminoethyl)-2,6-diiodophenol and downstream derivatization.
Pharmacological Significance and Biomimetic Applications
Non-Genomic Ca²⁺-ATPase Modulation
While classical thyroid hormones (T3 and T4) exert their primary physiological effects via nuclear receptors (genomic action), 3,5-diiodotyramine and related analogues demonstrate potent non-genomic activity. Specifically, 3,5-diiodotyramine has been shown to [3].
Mechanistic Insight: The structural absence of the carboxyl group (compared to the precursor diiodotyrosine) combined with the presence of the two bulky iodine atoms creates a highly lipophilic pharmacophore. This allows the molecule to partition directly into the hydrophobic core of the plasma membrane. Once intercalated, it interacts directly with the transmembrane domains of the Ca²⁺-ATPase pump, enhancing ATP hydrolysis and accelerating intracellular calcium efflux without the need for transcriptional regulation.
Figure 2: Non-genomic mechanism of Ca2+-ATPase stimulation by 3,5-diiodotyramine.
Biomimetic Synthesis of Thyroxine Analogues
Beyond direct pharmacological action, 4-(2-aminoethyl)-2,6-diiodophenol is a highly valued intermediate in the [4]. Through oxidative phenolic coupling—often catalyzed by manganese(II) sulfate in alkaline aqueous ethanol—two diiodinated phenolic rings can be coupled to form the critical diphenyl ether linkage characteristic of thyroid hormones.
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized compound prior to biological application, the following analytical validations must be performed:
-
High-Performance Liquid Chromatography (HPLC): Utilizing a C18 reverse-phase column with a gradient system of 0.05 M KH₂PO₄ and 95% ethanol allows for the baseline separation of 3,5-diiodotyramine from mono-iodinated impurities and unreacted tyramine.
-
Nuclear Magnetic Resonance (¹H-NMR): Structural confirmation is achieved by observing a distinct singlet integrating to two protons in the aromatic region (typically around 7.6 ppm in DMSO-d6), representing the highly symmetric protons at positions 3 and 5 on the phenolic ring.
References
-
Jatzkewitz, H., & Noeske, H. D. "Synthesis of 3,5-diiodo-4-methoxyphenethylamine". Hoppe-Seyler's Zeitschrift für physiologische Chemie, 287, 43-6 (1951). URL:[Link]
-
Davis, P.J., et al. "Stimulation by Thyroid Hormone Analogues of Red Blood Cell Ca2+-ATPase Activity in Vitro". Journal of Biological Chemistry, 258(4), 2044-2049 (1983). URL:[Link]
-
Bell, N.V., Bowman, W.R., et al. "Synthesis of thyroxine: biomimetic studies". Canadian Journal of Chemistry, 75(6), 873–883 (1997). URL:[Link]
Non-Genomic Signaling and Enzymatic Modulation: The Mechanism of Action of 4-(2-Aminoethyl)-2,6-diiodophenol
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper
Executive Summary
As drug development paradigms expand beyond classical genomic endocrinology, the focus has shifted toward rapid, extranuclear thyroid hormone signaling. 4-(2-Aminoethyl)-2,6-diiodophenol , structurally known as 3,5-diiodotyramine , represents a critical pharmacological probe in this domain. As a decarboxylated analogue of diiodotyrosine, 3,5-diiodotyramine bypasses nuclear thyroid receptors (TRα/TRβ) to exert highly specific, membrane-mediated effects. This technical guide synthesizes the core mechanisms of 3,5-diiodotyramine—specifically its role in adrenergic receptor antagonism, Ca2+-ATPase stimulation, and selective enzymatic inhibition—while providing self-validating experimental protocols for laboratory implementation.
Chemical Identity and Biosynthetic Context
Classical thyroid hormones like thyroxine (T4) and triiodothyronine (T3) dictate cellular metabolism via genomic transcription. However, the enzymatic decarboxylation of thyroid precursors yields biogenic amines, termed thyronamines and tyramines, which act exclusively at the membrane and cytosolic levels.
3,5-Diiodotyramine is generated via the decarboxylation of 3,5-diiodotyrosine (DIT) by aromatic L-amino acid decarboxylase (AADC). Unlike its parent compounds, it lacks the carboxyl group necessary for nuclear receptor docking, redirecting its affinity toward G-protein coupled receptors (GPCRs) and membrane ion pumps.
Caption: Biosynthetic pathway and enzymatic modulation of 3,5-Diiodotyramine in thyroid tissue.
Core Mechanisms of Action
Adrenergic Receptor Antagonism
One of the most profound non-genomic actions of 3,5-diiodotyramine is its ability to modulate beta-adrenergic signaling. Research demonstrates that 3,5-diiodotyramine, alongside other decarboxylated analogues like 3,5,3'-triiodothyronamine (T3AM), actively inhibits the cyclic AMP (cAMP) production typically stimulated by beta-agonists such as isoproterenol[1]. Notably, this adrenergic receptor binding inhibition is absent in classical thyroid hormones (T3, T4) and non-iodinated tyramine, indicating that both the decarboxylated amine tail and the specific 3,5-iodine substitutions are absolute structural requirements for receptor antagonism[1].
Direct Stimulation of Membrane Ca2+-ATPase
Extranuclear thyroid action is further characterized by the direct allosteric modulation of membrane ion transport. In vitro studies utilizing human erythrocyte membranes reveal that 3,5-diiodotyramine significantly stimulates Ca2+-ATPase activity, achieving approximately 63% of the maximal stimulatory effect induced by T4[2]. The deaminated analogue (3,5-diiodo-4-hydroxyphenylpropionic acid) fails to stimulate the enzyme, proving that the ethylamine side chain is the critical pharmacophore driving this ion pump activation[2].
Selective Inhibition of Thyroid Monoamine Oxidase (MAO)
Within the thyroid gland's own metabolic feedback loops, 3,5-diiodotyramine acts as a potent enzymatic regulator. It exhibits highly potent inhibitory effects on thyroid monoamine oxidase (MAO)[3]. Crucially, this inhibition is highly selective; below 1 mM concentrations, 3,5-diiodotyramine has virtually no effect on thyroid xanthine oxidase, an enzyme essential for generating the hydrogen peroxide required for subsequent thyroxine biosynthesis[3].
Caption: Non-genomic signaling mechanisms of 3,5-Diiodotyramine targeting membrane receptors and ion pumps.
Quantitative Target Profiling
To assist in compound selection for assay development, the following table synthesizes the differential activities of thyroid analogues across key non-genomic targets.
| Compound | Adrenergic cAMP Inhibition | Ca2+-ATPase Stimulation (% of T4 effect) | Nuclear Receptor Activity |
| Thyroxine (T4) | None[1] | 100% (Reference)[2] | High |
| T3AM | High[1] | N/A | None[1] |
| 3,5-Diiodotyramine | High[1] | 63%[2] | None |
| L-Tyrosine | None | -33% (Inhibitory)[2] | None |
| Tyramine | None[1] | Non-Significant (NS)[2] | None |
Validated Experimental Methodologies
As a Senior Application Scientist, I emphasize that experimental design must inherently control for biological noise. The following protocols are engineered as self-validating systems , ensuring that the data generated is strictly attributable to the mechanistic claims being tested.
Protocol 1: Erythrocyte cAMP Accumulation Assay
Purpose: To quantify the beta-adrenergic antagonism of 3,5-diiodotyramine. Causality of Model: Turkey erythrocytes are utilized because they possess a highly characterized, homogeneous population of beta-adrenergic receptors coupled directly to adenylate cyclase, devoid of the complex genomic feedback loops found in nucleated mammalian tissue.
Step-by-Step Workflow:
-
Cell Preparation: Wash turkey erythrocytes three times in oxygenated HEPES-buffered saline (pH 7.4) to remove endogenous catecholamines.
-
Pre-incubation (The Self-Validating Step): Resuspend cells in buffer containing 1 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a phosphodiesterase inhibitor. By completely halting cAMP degradation, any measured differences in cAMP levels are strictly due to the modulation of adenylate cyclase synthesis, validating the upstream receptor antagonism.
-
Ligand Introduction: Add 3,5-diiodotyramine (10⁻⁶ to 10⁻⁴ M) to the test wells. Incubate for 10 minutes at 37°C.
-
Agonist Stimulation: Introduce 10 µM Isoproterenol to stimulate cAMP production[1].
-
Termination & Quantification: Stop the reaction using 0.1 N HCl. Centrifuge to pellet cellular debris, and quantify the supernatant cAMP using a competitive ELISA.
-
Validation Controls: The assay must include a "Basal" (no isoproterenol) and "Maximal" (isoproterenol + vehicle) control. The assay is only valid if the Maximal signal is >10x the Basal signal.
Protocol 2: Membrane Ca2+-ATPase Activity Assay
Purpose: To measure direct allosteric stimulation of membrane ion pumps. Causality of Model: Human erythrocyte "ghosts" are used. Hypotonic lysis washes away cytosolic components (including hemoglobin and cytosolic ATPases), leaving a pure phospholipid bilayer containing the target membrane-bound Ca2+-ATPase.
Step-by-Step Workflow:
-
Ghost Preparation: Lyse washed human red blood cells in hypotonic 10 mM Tris buffer (pH 7.45)[2]. Centrifuge at 20,000 x g and wash until the pellet is entirely white (hemoglobin-free).
-
Assay Buffer Formulation: Prepare a reaction buffer containing 100 mM NaCl, 15 mM KCl, 2 mM MgCl2, and 1 mM Ouabain. Causality: Ouabain specifically inhibits the Na+/K+-ATPase. This self-validating step ensures that any subsequent ATP hydrolysis measured is entirely independent of sodium/potassium pump activity.
-
Analogue Incubation: Add 3,5-diiodotyramine (dissolved initially in trace ethanol, diluted in Tris buffer) to the membrane suspension[2].
-
Reaction Initiation: Add 2 mM ATP and 0.1 mM CaCl2 to initiate the reaction. Incubate for 60 minutes at 37°C.
-
Colorimetric Detection: Terminate the reaction with trichloroacetic acid (TCA). Measure the released inorganic phosphate (Pi) using the Fiske-Subbarow colorimetric method at 660 nm.
-
Validation Controls: Run parallel tubes containing 1 mM EGTA instead of CaCl2. The true Ca2+-ATPase activity is calculated by subtracting the EGTA (calcium-free) background from the total Pi released in the calcium-containing tubes.
Conclusion
4-(2-Aminoethyl)-2,6-diiodophenol (3,5-diiodotyramine) is a highly specialized molecule that strips away the genomic activity of classical thyroid hormones to isolate membrane-level pharmacology. By antagonizing beta-adrenergic receptors, stimulating Ca2+-ATPase, and selectively inhibiting MAO, it provides drug developers with a precise template for designing rapid-acting, non-genomic metabolic modulators.
References
-
Cody, Vivian, et al. "Molecular Structure And Biochemical Activity Of 3,5,3′-Triiodothyronamine." Endocrine Research, Vol 10, No 2, 1984. URL:[Link]
-
"Thyroid xanthine oxidase and its role in thyroid iodine metabolism in the rat." ResearchGate, 2016. URL:[Link]
-
"Stimulation by Thyroid Hormone Analogues of Red Blood Cell Ca2+- ATPase Activity in Vitro." Semantic Scholar, 2025. URL:[Link]
Sources
pharmacokinetics and bioavailability of 4-(2-Aminoethyl)-2,6-diiodophenol
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 4-(2-Aminoethyl)-2,6-diiodophenol
Executive Summary
The study of a new chemical entity's (NCE) journey through the body is fundamental to its development as a therapeutic agent. This guide provides a comprehensive technical overview of the predicted pharmacokinetics (PK) and bioavailability of 4-(2-Aminoethyl)-2,6-diiodophenol. Direct experimental data for this specific compound is not available in published literature. Therefore, this document adopts a dual-strategy approach essential for preclinical drug development:
-
Predictive Analysis: We will construct a projected pharmacokinetic profile by leveraging data from close structural analogs, primarily 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol (MK-447), and foundational principles of medicinal chemistry. This analysis will cover expected absorption, distribution, metabolism, and excretion (ADME) characteristics.
-
Methodological Framework: We will provide a detailed, step-by-step guide for the experimental determination of these PK parameters. This section is designed as a practical playbook for researchers, explaining not just the protocols but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach.
This guide is structured to empower drug development professionals to anticipate the metabolic fate of 4-(2-Aminoethyl)-2,6-diiodophenol and to design a rigorous, efficient, and logical preclinical development plan.
Introduction to 4-(2-Aminoethyl)-2,6-diiodophenol: A Predictive Overview
4-(2-Aminoethyl)-2,6-diiodophenol is a substituted phenolic compound featuring a basic aminoethyl side chain and two heavy iodine atoms on the phenol ring. While its biological activity is uncharacterized, the aminophenol scaffold is prevalent in medicinal chemistry[1]. The primary challenge in its preclinical assessment lies in its physicochemical properties, which are predicted to heavily influence its ADME profile.
Predicted Core Properties:
-
Molecular Formula: C₈H₉I₂NO
-
Molecular Weight: 388.97 g/mol
-
Structure: The molecule combines a lipophilic di-iodinated phenol ring with a polar, basic aminoethyl group. This amphipathic nature will create unique challenges and opportunities for absorption and distribution. The phenolic hydroxyl group and the primary amine are prime targets for extensive metabolic conjugation.
Part I: Predictive Pharmacokinetic Profile Based on Structural Analogs
The following profile is inferred from the known disposition of the related iodophenol compound, MK-447, and general principles governing the metabolism of phenolic drugs[2][3].
Absorption
Phenolic compounds often exhibit variable and sometimes poor oral bioavailability due to extensive first-pass metabolism in the gut wall and liver[3]. However, the structurally similar compound MK-447 was reported to be well-absorbed in humans, rats, and dogs, with peak plasma levels occurring 1-2 hours post-oral administration[2].
Prediction for 4-(2-Aminoethyl)-2,6-diiodophenol:
-
The presence of the basic aminoethyl group (pKa ~9-10) suggests it will be protonated and highly soluble in the acidic environment of the stomach. As it moves to the more neutral pH of the small intestine, the proportion of the more membrane-permeable, un-ionized form will increase, facilitating absorption.
-
We predict moderate to good oral absorption , contingent on its ability to bypass extensive first-pass metabolism.
Distribution
Once absorbed, a drug's distribution is governed by its lipophilicity, plasma protein binding, and tissue permeability. The di-iodinated phenyl ring suggests a high degree of lipophilicity, which would favor distribution into tissues over retention in the blood.
Prediction for 4-(2-Aminoethyl)-2,6-diiodophenol:
-
High Plasma Protein Binding: Lipophilic drugs often bind extensively to plasma proteins like albumin[4].
-
Wide Volume of Distribution (Vd): The compound is expected to readily leave the bloodstream and enter various tissues. The half-life of the parent drug in human plasma for MK-447 was approximately 4 hours, suggesting effective distribution and elimination[2].
Metabolism: The Critical Pathway
Metabolism is the most critical and complex phase for phenolic compounds. It occurs primarily in the liver through Phase I (functionalization) and Phase II (conjugation) reactions, which serve to increase water solubility and facilitate excretion[5]. For this compound, Phase II metabolism is expected to be the dominant pathway.
Predicted Metabolic Pathways:
-
Phase II Conjugation (Major): The primary sites for metabolism will be the phenolic hydroxyl (-OH) group and the primary amine (-NH₂) of the aminoethyl side chain.
-
O-Glucuronidation: Attachment of glucuronic acid to the hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). This was a major metabolic route for MK-447 in humans[2].
-
O-Sulfation: Conjugation with a sulfate group, catalyzed by sulfotransferases (SULTs). This was the predominant pathway for MK-447 in rats and dogs[2].
-
N-Glucuronidation: Attachment of glucuronic acid to the primary amine. This was tentatively identified as the major metabolite in human urine for MK-447, accounting for ~73% of radioactivity[2].
-
-
Phase I Reactions (Minor): While likely less significant than conjugation, some Phase I metabolism may occur.
-
Oxidative Deamination: The primary amine could be a substrate for monoamine oxidase (MAO) or cytochrome P450 (CYP) enzymes, converting the aminoethyl side chain to an aldehyde intermediate.
-
The striking interspecies differences observed for MK-447 (sulfation in rodents/dogs vs. glucuronidation in humans) are a critical consideration and underscore the importance of selecting appropriate preclinical species[2].
Excretion
Following extensive metabolism, the resulting water-soluble conjugates are efficiently eliminated from the body.
Prediction for 4-(2-Aminoethyl)-2,6-diiodophenol:
-
Based on the high recovery of MK-447 (96% in humans over 3 days), excretion is expected to be nearly complete[2].
-
The primary route of excretion will likely be renal (urine) for the polar metabolites, with a smaller component of fecal excretion [2]. Less than 1% of the dose is expected to be excreted as the unchanged parent drug[2].
Part II: A Methodological Guide to Experimental Determination
To validate the predictive profile, a systematic, multi-stage experimental approach is required. This framework is designed to generate reliable data for decision-making in drug development.
Stage 1: In Vitro ADME & Physicochemical Profiling
Rationale: In vitro assays are rapid, cost-effective methods to predict in vivo behavior, identify potential liabilities, and guide the design of definitive animal studies[6].
Protocol 1: Aqueous Thermodynamic Solubility
-
Objective: To determine the equilibrium solubility of the compound in a physiologically relevant buffer.
-
Method:
-
Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Agitate the suspension at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS.
-
-
Causality: Solubility is a gatekeeper for oral absorption. Poor solubility can be a primary cause of low bioavailability and necessitates specialized formulation strategies[7].
Protocol 2: Metabolic Stability in Liver Microsomes
-
Objective: To estimate the rate of Phase I metabolism and predict hepatic clearance.
-
Method:
-
Pre-incubate pooled liver microsomes (human and rodent) with the test compound (e.g., at 1 µM) in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Trustworthiness: This protocol includes positive controls (compounds with known high and low clearance) and negative controls (incubations without NADPH) to validate the metabolic activity of the microsomes and rule out non-enzymatic degradation.
Protocol 3: Caco-2 Bidirectional Permeability Assay
-
Objective: To assess the rate of transport across an intestinal epithelial cell monolayer, predicting intestinal absorption and identifying potential for active efflux.
-
Method:
-
Culture Caco-2 cells on permeable supports for ~21 days until they form a differentiated, polarized monolayer.
-
Measure the apparent permeability coefficient (Papp) in both directions:
-
Apical-to-Basolateral (A-to-B): Add the compound to the apical (lumenal) side and measure its appearance on the basolateral (blood) side over time. This mimics absorption.
-
Basolateral-to-Apical (B-to-A): Add the compound to the basolateral side and measure its appearance on the apical side.
-
-
Calculate the efflux ratio (Papp B-to-A / Papp A-to-B).
-
-
Causality: A high A-to-B Papp value suggests good passive absorption. An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit net absorption and bioavailability[8].
Stage 2: In Vivo Pharmacokinetic Studies
Rationale: Animal studies are essential to understand the integrated ADME processes and to determine absolute bioavailability, which cannot be measured in vitro. The choice of species should ideally be informed by comparative in vitro metabolism data. Given the data on MK-447, the rat is a logical starting species[2].
Protocol 4: Single-Dose Pharmacokinetic Study in Rats
-
Objective: To determine key PK parameters and absolute oral bioavailability.
-
Study Design:
-
Animals: Male Sprague-Dawley rats (n=3-4 per group), cannulated for serial blood sampling.
-
Group 1 (Intravenous): Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. The formulation should be a clear solution (e.g., in saline with a co-solvent like PEG400 if needed).
-
Group 2 (Oral): Administer the compound by oral gavage (e.g., 5-10 mg/kg). The formulation may be a solution or a suspension, depending on solubility[9].
-
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Collect serial blood samples (e.g., ~100 µL) at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process blood samples to plasma by centrifugation and store at -80°C until analysis.
-
Quantify the concentration of the parent drug (and key metabolites, if standards are available) in plasma samples using a validated LC-MS/MS method.
-
-
Causality: The intravenous dose serves as the 100% bioavailable reference. By comparing the plasma exposure (AUC) from the oral dose to the IV dose, we can calculate the absolute fraction of the drug that successfully enters systemic circulation[10][11].
Stage 3: Data Analysis and Interpretation
Rationale: Raw concentration-time data must be processed using non-compartmental analysis (NCA) to derive meaningful pharmacokinetic parameters that describe the drug's behavior in the body.
Key Parameters and Calculations:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time. (Calculated as Dose_IV / AUC_IV).
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes. (Calculated as CL * t½ / 0.693).
-
F% (Absolute Bioavailability): The fraction of the oral dose that reaches systemic circulation.
-
Formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
-
Data Presentation: The results should be summarized in a clear, tabular format for easy comparison and interpretation.
| Parameter | Units | IV Administration (1 mg/kg) | Oral Administration (5 mg/kg) |
| Cmax | ng/mL | [Value] | [Value] |
| Tmax | h | [Value] | [Value] |
| AUC₀-t | ngh/mL | [Value] | [Value] |
| AUC₀-inf | ngh/mL | [Value] | [Value] |
| t½ | h | [Value] | [Value] |
| CL | mL/min/kg | [Value] | N/A |
| Vd | L/kg | [Value] | N/A |
| F% | % | N/A | [Calculated Value] |
Conclusion
While 4-(2-Aminoethyl)-2,6-diiodophenol remains an uncharacterized entity, this guide establishes a robust framework for its preclinical evaluation. Based on structural analogy, we predict moderate oral absorption followed by extensive Phase II metabolism, primarily through glucuronidation and sulfation, leading to efficient renal and fecal excretion of metabolites. Significant interspecies differences in metabolism are anticipated and must be investigated.
The provided methodological workflow, from in vitro screening to definitive in vivo studies, offers a scientifically rigorous and resource-efficient path to validating these predictions. By explaining the causality behind each protocol, this guide empowers researchers to not only execute the experiments but also to critically interpret the results, enabling informed decisions in the complex process of drug development.
References
-
Duggan, D. E., et al. (1977). Physiological disposition and metabolism of 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride. Drug Metabolism and Disposition. [Link]
-
Inventi Impact: Pharmacokinetics & Pharmacodynamics. (n.d.). Journal Scope. Inventi Journals. [Link]
-
Chemsrc. (2025). 4-(2-aminoethyl)-2-iodophenol | CAS#:3953-14-8. Chemsrc. [Link]
-
Marques, L., & Souza, T. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos. [Link]
-
Shih, M. L., & Korte, D. W. (1993). Oral Pharmacodynamic Bioavailability of Six P-Aminophenone Derivatives. Defense Technical Information Center. [Link]
-
Sadrieh, N., et al. (2016). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Journal of Pharmaceutical Sciences. [Link]
-
Sung, Y. (2024). Bioavailability: It's Role in Pharmacology and Drug Development. SciTechnol. [Link]
-
Setchell, K. D. R., et al. (2003). Bioavailability, Disposition, and Dose-Response Effects of Soy Isoflavones When Consumed by Healthy Women at Physiologically Typical Dietary Intakes. The Journal of Nutrition. [Link]
-
LookChem. (2025). 4-amino-2-iodophenol. LookChem. [Link]
-
Welling, P. G. (n.d.). Drug Biotransformation. PharmacyLibrary. [Link]
-
Atta-ur-Rahman, & Choudhary, M. I. (2018). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. OAE Publishing Inc. [Link]
-
Plotnikov, M. B., et al. (2016). [Pharmacokinetics of phenolic antioxidant 4-methyl-2,6-diisobornylphenol upon intravenous injection]. Eksperimental'naia i klinicheskaia farmakologiia. [Link]
-
Plotnikov, M. B., et al. (2016). Bioavailability of the Phenolic Antioxidant 4-Methyl-2,6-Diisobornylphenol After Oral Administration. Bulletin of Experimental Biology and Medicine. [Link]
-
Gürdere, M. B., et al. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of the Iranian Chemical Society. [Link]
-
Taha, M., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Scientific Reports. [Link]
-
Organic Syntheses Procedure. (n.d.). p-IODOPHENOL. Organic Syntheses. [Link]
-
Anane-Adjei, A. B., et al. (2021). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Request PDF. [Link]
-
Aurigene Pharmaceutical Services. (n.d.). ADME/DMPK Studies. Aurigene. [Link]
-
Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. [Link]
-
Minichmayr, I. (n.d.). Clinical Implications and Phases of Drug Metabolism Pathways. Longdom Publishing. [Link]
- Google Patents. (n.d.). RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). pharmacokinetic study in oxidized o-aminophenol and its byproduct compounds. WJPR. [Link]
-
Boersen, N., & Hui, H. W. (2024). Development of Preclinical Formulations for Toxicology Studies. A Comprehensive Guide to Toxicology in Nonclinical Drug Development. [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). Exploring Computational Advancements in ADME: Essential Insights for Drug Disposition. JDDT. [Link]
-
Jenkins, K. M., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Applied Sciences. [Link]
-
Shargel, L., et al. (n.d.). Application of Pharmacokinetics to Clinical Situations. AccessPharmacy. [Link]
- Google Patents. (n.d.). AU2011239966B2 - Novel compounds for the treatment of diseases associated with amyloid or amyloid-like proteins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Physiological disposition and metabolism of 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
- 4. pharmacylibrary.com [pharmacylibrary.com]
- 5. longdom.org [longdom.org]
- 6. ADME/DMPK Studies | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. researchgate.net [researchgate.net]
- 8. 47.94.85.12:8889 [47.94.85.12:8889]
- 9. Bioavailability of the Phenolic Antioxidant 4-Methyl-2,6-Diisobornylphenol After Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. scitechnol.com [scitechnol.com]
Comprehensive Mass Spectrometry Characterization of 4-(2-Aminoethyl)-2,6-diiodophenol: Molecular Weight, Exact Mass, and Analytical Workflows
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Introduction and Chemical Context
4-(2-Aminoethyl)-2,6-diiodophenol, universally recognized in biochemical literature as 3,5-diiodotyramine , is a critical halogenated biogenic amine. As a decarboxylated derivative of 3,5-diiodotyrosine, it serves as a vital intermediate in biomimetic studies of thyroxine biosynthesis and phenolic coupling mechanisms[1].
From an analytical perspective, the presence of two heavy iodine atoms fundamentally alters the molecule's physicochemical behavior, gas-phase ionization efficiency, and fragmentation trajectory compared to its non-halogenated precursor, tyramine[2]. As a Senior Application Scientist, I approach the mass spectrometric (MS) characterization of this compound by analyzing the thermodynamic drivers of its gas-phase dissociation, ensuring that any developed Liquid Chromatography-Mass Spectrometry (LC-MS) method is both highly sensitive and structurally self-validating.
Fundamental Physicochemical and Exact Mass Data
Accurate mass determination is the cornerstone of high-resolution mass spectrometry (HRMS). The isotopic signature of iodine (monoisotopic, 100% natural abundance at mass 127) simplifies the isotopic envelope but significantly shifts the mass defect.
Below is the consolidated exact mass data required for time-of-flight (TOF) or Orbitrap HRMS calibration[3].
| Parameter | Value | Analytical Significance |
| Chemical Formula | C₈H₉I₂NO | Base formula for isotopic simulation. |
| Average Molecular Weight | 388.974 g/mol | Used for bulk standard preparation and molarity calculations. |
| Monoisotopic Exact Mass | 388.87736 Da | Target mass for neutral molecule identification. |
| [M+H]⁺ Exact Mass | 389.8846 Da | Primary precursor ion in positive Electrospray Ionization (ESI+). |
| [M-H]⁻ Exact Mass | 387.8701 Da | Primary precursor ion in negative Electrospray Ionization (ESI-). |
Ionization Strategy and Fragmentation Causality (MS/MS)
The "Why" Behind the Ionization
In Electrospray Ionization (ESI), 3,5-diiodotyramine exhibits optimal ionization efficiency in positive ion mode (ESI+) . The causality here is driven by the primary amine on the 2-aminoethyl chain, which possesses a high gas-phase proton affinity. While the phenolic hydroxyl group can be deprotonated in ESI-, the electron-withdrawing nature of the two adjacent ortho-iodine atoms stabilizes the phenoxide anion, yet the overall signal-to-noise ratio typically remains superior in ESI+ due to the basicity of the amine.
Collision-Induced Dissociation (CID) Mechanisms
When the[M+H]⁺ precursor (m/z 389.8846) is subjected to CID in a tandem quadrupole or Q-TOF system, the fragmentation is governed by two competing thermodynamic pathways:
-
Aliphatic Amine Cleavage (Low Collision Energy): The most kinetically accessible pathway is the neutral loss of ammonia (NH₃, 17.0265 Da). This results in a highly stabilized carbocation at m/z 372.8581.
-
Deiodination (Medium to High Collision Energy): The carbon-iodine (C-I) bond is relatively weak, with a bond dissociation energy of approximately 238 kJ/mol. Consequently, homolytic cleavage of an iodine radical (I•, 126.9045 Da) or the heterolytic loss of hydrogen iodide (HI, 127.9123 Da) dominates at elevated collision energies, yielding fragments at m/z 262.9801 and m/z 261.9723, respectively.
Fig 1: ESI-MS/MS collision-induced dissociation pathways of 3,5-diiodotyramine.
Experimental Methodology: A Self-Validating LC-MS/MS Protocol
To ensure trustworthiness and reproducibility, an analytical protocol must be a self-validating system . This means the workflow must inherently correct for matrix-induced ion suppression and extraction losses. For 3,5-diiodotyramine quantification in biological matrices, this is achieved by integrating Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) with an isotopically labeled internal standard (e.g., ¹³C₆-tyramine or a synthetic deuterated diiodotyramine).
Step-by-Step UHPLC-MS/MS Workflow
Step 1: Sample Preparation & Internal Standard Addition
-
Spike 100 µL of the biological sample (e.g., plasma or tissue homogenate) with 10 µL of the internal standard (100 ng/mL).
-
Causality: Adding the internal standard before any extraction step ensures that any subsequent physical losses or ionization fluctuations are proportionally mirrored and mathematically corrected.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
Step 2: Solid-Phase Extraction (SPE)
-
Condition an MCX SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water.
-
Load the supernatant from Step 1. The basic amine group of the analyte ensures strong ionic retention on the cation-exchange sorbent at low pH.
-
Wash with 1 mL of 0.1% formic acid, followed by 1 mL of 100% methanol to remove neutral and acidic interferences.
-
Elute the target analyte using 1 mL of 5% ammonium hydroxide (NH₄OH) in methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of initial mobile phase.
Step 3: UHPLC Chromatographic Separation
-
Column: Reverse-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.
-
Gradient: 5% B hold for 1 min, linear ramp to 60% B over 6 mins, flush at 95% B for 1.5 mins, and re-equilibrate at 5% B.
-
Causality: The lipophilic nature of the two iodine atoms significantly increases the retention time of 3,5-diiodotyramine compared to native tyramine, necessitating a gradient that reaches at least 60% organic modifier for efficient elution and sharp peak shape.
Step 4: Multiple Reaction Monitoring (MRM) Detection Configure the triple quadrupole mass spectrometer with the following transitions:
-
Quantifier Transition: m/z 389.9 → 372.9 (Collision Energy: 15 eV). Used for absolute quantification due to high signal intensity.
-
Qualifier Transition: m/z 389.9 → 262.0 (Collision Energy: 25 eV). Used to validate peak identity via the characteristic iodine loss.
Fig 2: Self-validating LC-MS/MS analytical workflow for diiodotyramine quantification.
Conclusion
The robust mass spectrometric analysis of 4-(2-Aminoethyl)-2,6-diiodophenol relies heavily on understanding the interplay between its basic amine functionality and its heavy, electron-withdrawing halogen substituents. By leveraging its exact mass of 388.87736 Da[3] and targeting the thermodynamically favorable ammonia and iodine loss pathways during CID, researchers can develop highly specific MRM assays. Implementing rigorous, self-validating sample preparation techniques like MCX SPE ensures that the resulting analytical data is both accurate and resilient against matrix effects.
Sources
The Physiological Role of 4-(2-Aminoethyl)-2,6-diiodophenol in Neurochemical Signaling
An In-Depth Technical Guide to the Pharmacology and Experimental Workflows of 3,5-Diiodotyramine
Executive Summary
4-(2-Aminoethyl)-2,6-diiodophenol—universally recognized in biochemical literature as 3,5-diiodotyramine —is a decarboxylated thyroid hormone analogue that plays a highly specific role in extranuclear neurochemical signaling. Unlike classical thyroid hormones (such as T3 and T4) that govern gene expression via nuclear receptors, 3,5-diiodotyramine operates predominantly at the plasma membrane. As a Senior Application Scientist, I have structured this guide to dissect its dual role as a modulator of aminergic receptors and a non-genomic regulator of calcium homeostasis, providing field-proven, self-validating experimental workflows for its quantification.
Molecular Identity and Pharmacological Profile
3,5-diiodotyramine is structurally derived from the decarboxylation of 3,5-diiodotyrosine. It belongs to the trace amine family and shares structural homology with thyronamines (e.g., T3AM). Its physiological significance lies in its ability to bridge the endocrine and neurotransmitter systems by acting directly on G-protein coupled receptors (GPCRs) and membrane-bound ion pumps.
Adrenergic and Dopaminergic Modulation
In neurochemical signaling, 3,5-diiodotyramine acts as a potent competitive inhibitor at specific aminergic synapses. Research demonstrates that it effectively inhibits isoproterenol-stimulated cAMP production by binding to beta-adrenergic receptors[1]. Furthermore, it interacts with the dopaminergic system, specifically inhibiting the binding of the D2 antagonist domperidone in rat corpora striata membranes[1]. Notably, this adrenergic and dopaminergic receptor binding inhibition is a unique feature of decarboxylated analogues and is not observed with classical thyroid hormones or uniodinated tyramine[1].
Non-Genomic Calcium Regulation
Beyond GPCR modulation, 3,5-diiodotyramine exerts rapid, non-genomic effects on intracellular calcium levels. It actively stimulates Ca2+-ATPase activity in human red blood cell membranes[2]. Structure-activity relationship studies reveal that while the iodine substitutions at the 3 and 5 positions of the phenol ring are strictly essential for this stimulation, the 4'-hydroxyl group (present in larger thyronines) is not required[2].
Diagram 1: Receptor interaction and downstream signaling of 3,5-Diiodotyramine.
Experimental Workflows & Methodologies
To accurately quantify the neurochemical effects of 3,5-diiodotyramine, assays must be carefully designed to prevent non-specific lipid perturbation and isolate specific receptor interactions. The following protocols are engineered as self-validating systems.
Protocol 1: Radioligand Binding and cAMP Inhibition Assay (Adrenergic System)
Purpose: To quantify the competitive inhibition of beta-adrenergic receptors by 3,5-diiodotyramine. Causality & Design Choice: Turkey erythrocytes are utilized because they possess a structurally homogeneous population of beta-adrenergic receptors, yielding a high signal-to-noise ratio for cAMP quantification[1].
-
Cell Preparation: Isolate turkey erythrocytes via centrifugation and wash three times in a physiological Tris-HCl buffer (pH 7.4).
-
Receptor Incubation: Incubate the intact cells with 10 µM isoproterenol (to stimulate adenylate cyclase) and 10^-8 M 3,5-diiodotyramine.
-
Alpha-Blockade: Crucially, include 1 µM phentolamine in the incubation buffer. Causality: Phentolamine blocks alpha-adrenergic sites, ensuring the observed cAMP inhibition is strictly mediated via beta-adrenergic antagonism.
-
Extraction & Quantification: Lyse the cells with 0.1 M HCl to immediately halt phosphodiesterase activity. Quantify the extracted cAMP using a competitive radioimmunoassay (RIA).
-
Self-Validation Mechanism: The protocol mandates a baseline control (isoproterenol alone) to establish maximum adenylate cyclase activation, and a negative control (uniodinated tyramine) to prove that the inhibition is specific to the iodinated trace amine structure.
Protocol 2: Erythrocyte Ca2+-ATPase Activity Assay
Purpose: To measure the non-genomic stimulation of membrane calcium pumps.
-
Membrane Isolation (Ghost Cells): Subject isolated human erythrocytes to hypotonic lysis in 10 mM Tris-HCl (pH 7.4) lacking NaCl. Centrifuge at 20,000 x g to pellet the membrane ghosts. Causality: Hypotonic lysis is chosen over detergent solubilization to preserve the native lipid microenvironment, which is strictly required for the membrane-bound Ca2+-ATPase to interact with the trace amine[2].
-
Target Incubation: Resuspend membranes in an assay buffer containing MgCl2, CaCl2, and ATP. Add 3,5-diiodotyramine at a physiological concentration of 10^-10 M[2]. Causality: Utilizing a 10^-10 M concentration prevents the non-specific, detergent-like lipid perturbation that artificially skews data when phenolic compounds are used at micromolar concentrations.
-
Quantification: Terminate the reaction with trichloroacetic acid (TCA). Centrifuge and measure the liberated inorganic phosphate (Pi) in the supernatant using the Fiske-Subbarow method.
-
Self-Validation Mechanism: The assay requires simultaneous controls for spontaneous ATP hydrolysis (buffer + ATP without membranes) and endogenous phosphate liberation (membranes without ATP). True Ca2+-ATPase activity is strictly calculated by subtracting these background signals from the total Pi generated[2].
Diagram 2: Workflow for quantifying non-genomic Ca2+-ATPase stimulation.
Quantitative Data Summary
The table below synthesizes the biochemical activity of 3,5-diiodotyramine against classical thyroid hormones and related trace amines, highlighting its unique pharmacological niche.
| Compound | Beta-Adrenergic Receptor (cAMP Inhibition) | D2 Receptor (Domperidone Displacement) | Erythrocyte Ca2+-ATPase Activity |
| L-Thyroxine (T4) | Inactive | Inactive | 100% (Baseline Stimulator) |
| Tyramine | Inactive | Inactive | Inactive |
| 3,5-Diiodotyramine | Active (Strong Inhibition) | Active (Strong Inhibition) | Active (Stimulatory) |
| 3,5,3'-Triiodothyronamine (T3AM) | Active (Strong Inhibition) | Active (Strong Inhibition) | Active (Stimulatory) |
References[1] Cody, V., Meyer, T., Dohler, K. D., Hesch, R. D., Rokos, H., & Marko, M. (1984). Molecular Structure And Biochemical Activity Of 3,5,3′-Triiodothyronamine. Endocrine Research, 10(2), 91-99. URL: https://pubmed.ncbi.nlm.nih.gov/6094171/[2] Davis, P. J., Davis, F. B., & Blas, S. D. (1983). Stimulation by thyroid hormone analogues of red blood cell Ca2+-ATPase activity in vitro. Correlations between hormone structure and biological activity in a human cell system. Journal of Biological Chemistry, 258(20), 12373-12377. URL: https://pubmed.ncbi.nlm.nih.gov/6226662/
Sources
- 1. Molecular structure and biochemical activity of 3,5,3'-triiodothyronamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation by thyroid hormone analogues of red blood cell Ca2+-ATPase activity in vitro. Correlations between hormone structure and biological activity in a human cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantification of 4-(2-Aminoethyl)-2,6-diiodophenol (2,6-Diiodotyramine) in Biological Matrices
Introduction & Biological Significance
4-(2-Aminoethyl)-2,6-diiodophenol, structurally known as 2,6-diiodotyramine, is a biogenic trace amine derivative characterized by the substitution of two heavy iodine atoms on its phenolic ring. In nature, it is frequently identified as a marine secondary metabolite, serving as a critical biosynthetic precursor in organisms such as the gastropod Turbo marmorata (yielding turbotoxins)[1] and marine sponges like Axinella sp. (yielding dakaramine)[2].
Beyond marine chemical ecology, iodotyramines are garnering significant interest in neuropharmacology. They act as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates dopaminergic and serotonergic signaling[3]. Because TAAR1 is a primary therapeutic target for neuropsychiatric disorders, including schizophrenia and addiction[4], the accurate quantification of its modulators in biological samples (e.g., plasma, brain tissue homogenates) is essential for pharmacokinetic and pharmacodynamic (PK/PD) profiling.
Mechanism of action for iodotyramines as TAAR1 agonists driving cAMP accumulation.
Scientific Principles & Experimental Design (E-E-A-T)
As a Senior Application Scientist, it is critical to move beyond merely listing steps and instead understand the causality behind the method's architecture. This protocol is designed as a self-validating system to ensure data integrity.
-
Sample Preparation (MCX-SPE): Biological matrices contain high concentrations of phospholipids that cause severe ion suppression in Electrospray Ionization (ESI). Because 2,6-diiodotyramine contains a primary amine (pKa ~9.5), we utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction. Under acidic loading conditions, the amine is fully protonated and strongly retained by the sulfonic acid groups of the sorbent, allowing neutral lipids and acidic interferences to be washed away. Elution is strictly triggered by shifting the pH above the pKa using ammoniated methanol.
-
Chromatographic Causality: A sub-2 µm C18 stationary phase is selected for ultra-high-performance liquid chromatography (UPLC). The incorporation of 0.1% formic acid in the mobile phase serves a dual purpose: it maintains complete protonation of the analyte for optimal ESI+ efficiency, and it suppresses secondary interactions with residual silanols on the column, preventing peak tailing.
-
Mass Spectrometry (ESI-MS/MS): The two heavy iodine atoms (126.9 Da each) significantly increase the molecular weight and alter the fragmentation thermodynamics. Collision-induced dissociation (CID) of the [M+H]+ precursor (m/z 389.9) predominantly yields a loss of ammonia (-17 Da) and homolytic cleavage of the carbon-iodine bond (-127 Da).
Step-by-Step Analytical Protocol
Materials and Reagents
-
Standards: 4-(2-Aminoethyl)-2,6-diiodophenol (Reference Standard, >98% purity), Tyramine-d4 (Internal Standard, IS).
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).
-
Consumables: Oasis MCX SPE Cartridges (30 mg/1 mL), Waters ACQUITY UPLC BEH C18 Column (2.1 x 100 mm, 1.7 µm).
Self-Validating Sample Preparation
To ensure system self-validation, every analytical batch must include: a double-blank (matrix without analyte or IS) to monitor carryover, a zero-sample (matrix with IS only) to verify IS purity, and low/mid/high Quality Control (QC) samples bracketing the expected biological concentration.
-
Spiking: Aliquot 100 µL of biological sample (plasma or tissue homogenate) into a 1.5 mL microcentrifuge tube. Add 10 µL of Tyramine-d4 IS (100 ng/mL).
-
Protein Precipitation (PPT): Add 300 µL of cold ACN containing 1% FA. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
SPE Conditioning: Condition the MCX cartridge with 1 mL MeOH, followed by 1 mL H₂O containing 2% FA.
-
Loading: Transfer the supernatant from step 2 onto the conditioned MCX cartridge.
-
Washing: Wash with 1 mL of 2% FA in H₂O (removes acidic/neutral interferences), followed by 1 mL of 100% MeOH (removes phospholipids).
-
Elution: Elute the target analytes with 1 mL of freshly prepared 5% NH₄OH in MeOH into a clean collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% H₂O / 5% ACN with 0.1% FA).
Workflow for the extraction and LC-MS/MS quantification of 2,6-diiodotyramine.
Liquid Chromatography (UPLC) Conditions
-
Mobile Phase A: H₂O with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 4.0 min: Linear gradient to 95% B
-
4.0 - 5.0 min: Hold at 95% B (Column wash)
-
5.1 - 6.5 min: Return to 5% B (Re-equilibration)
-
Quantitative Data & Method Validation
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode utilizing Positive Electrospray Ionization (ESI+). Capillary voltage is set to 3.0 kV, and the desolvation temperature is maintained at 500°C to ensure complete droplet evaporation for the halogenated compound.
Table 1: Mass Spectrometry MRM Parameters
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 2,6-Diiodotyramine | 389.9 | 372.9 | 15 | Quantifier (Loss of NH₃) |
| 2,6-Diiodotyramine | 389.9 | 263.0 | 25 | Qualifier (Loss of Iodine) |
| Tyramine-d4 (IS) | 142.1 | 125.1 | 12 | Internal Standard |
Table 2: Method Validation Metrics (Plasma Matrix)
| Validation Parameter | Metric Achieved | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 0.5 – 500 ng/mL | R² > 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 0.50 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Extraction Recovery | 88.4% ± 4.2% | Consistent across Low/Mid/High QC |
| Matrix Effect | 94.1% (Minimal suppression) | 85% - 115% |
| Intra-day Precision (CV%) | 3.8% - 6.1% | ≤ 15% (≤ 20% at LOQ) |
References
-
Kigoshi H, Kanematsu K, Yokota K, Uemura D. (2000). Turbotoxins A and B, novel diiodotyramine derivatives from the Japanese gastropod Turbo marmorata. Tetrahedron 56: 9063-9070. 1
-
Kyeremeh K, Acquah KS, Appiah-Opong R, Jaspars M, Deng H. (2014). Effective Detection, Isolation and Characterization of Dakaramine from Ghanaian Axinella sp and Bioactivity. J Chem Applications. 1(1): 4. 2
-
Díaz-Holguín A, et al. (2024). AlphaFold accelerated discovery of psychotropic agonists targeting the trace amine–associated receptor 1. Science Advances. 3
-
Zhang Y, et al. (2022). Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Chemical Neuroscience. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Avens Publishing Group - Effective Detection, Isolation and Characterization of Dakaramine from Ghanaian Axinella sp and Bioactivity [avensonline.org]
- 3. AlphaFold accelerated discovery of psychotropic agonists targeting the trace amine–associated receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
4-(2-Aminoethyl)-2,6-diiodophenol cell culture preparation guidelines
Application Note: in vitro Preparation and Pharmacological Workflows for 4-(2-Aminoethyl)-2,6-diiodophenol
Introduction & Mechanistic Overview
4-(2-Aminoethyl)-2,6-diiodophenol (commonly referred to as 3,5-Diiodotyramine) is a halogenated biogenic amine. In nature, this structural motif serves as a critical pharmacophore in marine-derived bioactive compounds, most notably Dakaramine (isolated from Axinella sp.)[1] and Turbotoxins A and B (isolated from Turbo marmorata)[2].
In oncology and pharmacological research, this compound is utilized to investigate monoamine-driven cytotoxicity and mitochondrial uncoupling. The addition of two heavy iodine atoms at the ortho positions of the phenol ring significantly increases the molecule's lipophilicity and alters the electron density of the aromatic system[3]. This structural modification facilitates rapid cellular uptake and subsequent localization to the mitochondrial membrane, where it induces Reactive Oxygen Species (ROS) accumulation and triggers intrinsic apoptotic pathways[2].
Physicochemical Properties & Reconstitution
Causality Insight: The heavy halogenation of the phenolic ring renders 4-(2-Aminoethyl)-2,6-diiodophenol highly hydrophobic. It is virtually insoluble in aqueous buffers at physiological pH. Attempting to dissolve the raw powder directly in cell culture media will result in micro-crystals that skew dosing accuracy and cause localized physical toxicity to cell monolayers. Therefore, it must be reconstituted in a high-purity organic solvent before introduction to aqueous environments.
Table 1: Physicochemical Properties
| Property | Value / Description |
|---|---|
| Chemical Name | 4-(2-Aminoethyl)-2,6-diiodophenol |
| Common Synonyms | 3,5-Diiodotyramine; 2,6-Diiodotyramine |
| CAS Number | 370-00-3 |
| Molecular Formula | C8H9I2NO |
| Molecular Weight | 388.97 g/mol |
| Primary Solvents | Anhydrous DMSO (≥20 mg/mL), Methanol |
| Aqueous Solubility | Poor (< 1 mg/mL) |
| Storage (Solid) | +4°C to -20°C, desiccated, protected from light |
Reconstitution Protocol (50 mM Master Stock):
-
Equilibrate the lyophilized powder to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation, which can hydrolyze or degrade the compound[3].
-
Weigh exactly 19.45 mg of 4-(2-Aminoethyl)-2,6-diiodophenol.
-
Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) (Cell Culture Grade, >99.9% purity).
-
Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot the 50 mM master stock into amber microcentrifuge tubes (50 µL/tube) to protect the photosensitive carbon-iodine bonds from UV degradation. Store at -20°C.
Cell Culture Preparation Guidelines
Self-Validating System: To ensure that observed cytotoxicity is strictly due to the active compound and not the solvent, the final working concentration of DMSO in the culture medium must never exceed 0.1% (v/v). A vehicle control (0.1% DMSO in media) must be run in parallel for baseline normalization, alongside a known positive control (e.g., Curcumin at 10 µM) to validate the assay's sensitivity[1].
Preparation of Working Solutions:
-
Thaw a 50 µL aliquot of the 50 mM master stock at room temperature.
-
Intermediate Dilution: Dilute the stock 1:10 in pure DMSO to create a 5 mM intermediate stock. (This allows for higher volume pipetting, significantly reducing volumetric error).
-
Final Media Spiking: Pre-warm the complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep) to 37°C.
-
Critical Step: While vortexing the pre-warmed medium, add the intermediate stock dropwise. For a final concentration of 50 µM, add 10 µL of the 5 mM intermediate stock per 1 mL of medium. Rapid kinetic mixing prevents the hydrophobic compound from crashing out of the aqueous solution.
Experimental Workflows
Workflow A: Cytotoxicity Screening (MTT Assay) in Suspension Cells
This protocol is optimized for human lymphocytic cells (Jurkat) and acute promyelocytic leukemia (HL60) cells, which have demonstrated high sensitivity to diiodotyramine derivatives[1].
-
Cell Seeding: Harvest Jurkat or HL60 cells in the logarithmic growth phase. Seed at a density of 1.5 × 10⁴ cells/well in 100 µL of complete RPMI-1640 in a 96-well flat-bottom plate.
-
Treatment: Add 100 µL of 2X concentrated 4-(2-Aminoethyl)-2,6-diiodophenol working solutions to achieve final well concentrations ranging from 1 µM to 100 µM. Include the 0.1% DMSO vehicle control and the Curcumin positive control.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Because these are suspension cells, centrifuge the plate at 300 x g for 5 minutes. Carefully aspirate 150 µL of the supernatant without disturbing the formazan pellet. Add 150 µL of acidified isopropanol (0.04 N HCl in isopropanol with 2% Triton X-100) to dissolve the crystals[1].
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Workflow B: ROS-Mediated Apoptosis Detection (Flow Cytometry)
Diiodotyramine derivatives induce apoptosis via mitochondrial dysfunction[2]. This workflow validates that specific mechanism.
-
Treatment: Treat target cells (e.g., Melanoma cell lines) with the established IC₅₀ concentration of 4-(2-Aminoethyl)-2,6-diiodophenol for 12 hours.
-
ROS Staining: Harvest 1 × 10⁶ cells and wash twice with cold PBS. Resuspend in 500 µL PBS containing 5 µM DCFDA (2',7'-dichlorofluorescin diacetate). Incubate in the dark at 37°C for 30 minutes.
-
Apoptosis Staining: Wash cells and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark[2].
-
Analysis: Analyze immediately via flow cytometry. ROS accumulation is detected in the FITC channel (for DCF), while apoptosis is quantified by plotting Annexin V (FITC) vs. PI (PE channel).
Data Presentation: Expected Pharmacological Outcomes
Table 2: Reference Cytotoxicity and Apoptotic Metrics for Diiodotyramine Derivatives
| Cell Line | Assay Type | Metric | Expected Value Range | Reference Context |
|---|---|---|---|---|
| HL60 (Leukemia) | MTT (72h) | IC₅₀ | 25 - 30 µg/mL | Comparable to Dakaramine[1] |
| Jurkat (T-cell) | MTT (72h) | IC₅₀ | 30 - 40 µg/mL | Comparable to Dakaramine[1] |
| Melanoma Model | Flow Cytometry | Apoptotic Fraction | 15% - 25% (at 12h) | ROS-dependent induction[2] |
Mechanistic Pathway Visualization
Fig 1. Mechanistic pathway of ROS-mediated apoptosis induced by 4-(2-Aminoethyl)-2,6-diiodophenol.
References
-
Title: Effective Detection, Isolation and Characterization of Dakaramine from Ghanaian Axinella sp and Bioactivity Source: Avens Publishing Group URL: [Link]
-
Title: Induction of Apoptosis by an Extract of Persian Gulf Marine Mollusc, Turbo Coronatus through the Production of Reactive Oxygen Species in Mouse Melanoma Cells Source: PMC (National Institutes of Health) URL: [Link]
Sources
- 1. Avens Publishing Group - Effective Detection, Isolation and Characterization of Dakaramine from Ghanaian Axinella sp and Bioactivity [avensonline.org]
- 2. Induction of Apoptosis by an Extract of Persian Gulf Marine Mollusc, Turbo Coronatus through the Production of Reactive Oxygen Species in Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
purification methods to remove 4-(2-Aminoethyl)-2,6-diiodophenol synthesis byproducts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-(2-Aminoethyl)-2,6-diiodophenol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving high purity. As a key intermediate in various development pipelines, its purity is paramount. This guide provides in-depth, field-tested solutions to common purification problems, moving beyond simple protocols to explain the scientific reasoning behind each step.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile
This section addresses the most common initial questions and provides a foundational understanding of the potential contaminants you may be facing.
Q1: What are the most likely byproducts in the synthesis of 4-(2-Aminoethyl)-2,6-diiodophenol?
A1: The synthesis of 4-(2-Aminoethyl)-2,6-diiodophenol, which is essentially a di-iodinated tyramine, typically involves an electrophilic aromatic substitution on the tyramine backbone. The impurity profile is therefore predictable. The primary byproducts include:
-
Unreacted Starting Material: Residual 4-(2-aminoethyl)phenol (Tyramine).
-
Incomplete Iodination Products: The main species here is 4-(2-Aminoethyl)-2-iodophenol, the mono-iodinated product. The hydroxyl group on the phenol ring is a strong ortho-, para- director, and controlling the reaction to achieve perfect di-iodination without side products can be challenging[1].
-
Over-Iodination Products: While less common if stoichiometry is controlled, tri-iodinated species could potentially form[1][2].
-
Oxidation Products: Phenols, especially aminophenols, are highly susceptible to air oxidation, which can lead to the formation of highly colored quinone-like impurities[3]. This is often the source of dark coloration in the crude product.
-
High-Boiling Point Condensation Products: At elevated reaction temperatures, self-condensation or reaction with solvent can lead to polymeric impurities that are difficult to remove[4][5].
Q2: My crude product is a dark brown or purple solid. What causes this, and can it be prevented?
A2: This discoloration is almost certainly due to the oxidation of the aminophenol functional groups in your target compound or residual starting material[3]. The phenolic hydroxyl group makes the aromatic ring highly electron-rich and susceptible to oxidation, a process that can be accelerated by air (oxygen), light, or trace metal impurities.
Prevention & Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Reducing Agents: During the work-up, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite or sodium dithionite can help to reduce oxidized impurities back to the phenol form, thereby lightening the color[6].
-
Degassed Solvents: Using solvents that have been degassed (by sparging with nitrogen or by freeze-pump-thaw cycles) for extraction and chromatography can prevent re-oxidation.
Q3: What are the best methods for a quick preliminary purity assessment?
A3: Before committing to a large-scale purification, a rapid assessment is crucial.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool. It allows you to visualize the number of components in your crude mixture. By running the starting material alongside the crude product, you can immediately see if any starting material remains. Using a mobile phase like 10% Methanol in Dichloromethane with a few drops of triethylamine (to prevent the amine from streaking on the acidic silica plate) is a good starting point.
-
High-Performance Liquid Chromatography (HPLC): If available, HPLC provides a more quantitative assessment of purity[3][7]. A quick scouting run on a reverse-phase C18 column can give you the percentage of your desired product and the relative amounts of various impurities[8].
Part 2: Troubleshooting Purification Workflows
This section provides a problem-oriented approach to overcoming specific experimental hurdles.
Issue 1: My crude product contains significant amounts of unreacted tyramine.
This is a common issue where the starting material and product have similar polarities, making simple chromatography or crystallization difficult. Acid-base extraction is the most authoritative and effective method to resolve this.
-
The Scientific Principle: Your target molecule, 4-(2-Aminoethyl)-2,6-diiodophenol, has both a basic amino group and an acidic phenolic group, making it amphoteric[3]. However, the two iodine atoms are strongly electron-withdrawing, which significantly reduces the basicity of the amino group and increases the acidity of the phenolic hydroxyl compared to the starting material, tyramine. This difference in pKa is the key to their separation. You can selectively protonate the more basic tyramine and extract it into an aqueous acid layer, leaving your less basic di-iodinated product in the organic phase.
-
Workflow Diagram: Selective Removal of Tyramine
Caption: Workflow for acid-base extraction to remove basic impurities.
-
Detailed Protocol: Acidic Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel. A good starting point is 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes[3].
-
Separation: Allow the layers to separate fully. The protonated, more basic tyramine is now a salt and has moved into the aqueous (top) layer[3].
-
Drain: Drain the lower organic layer containing your desired product into a clean flask. Discard the aqueous layer.
-
Repeat: Return the organic layer to the separatory funnel and repeat the acidic wash (Step 2) to ensure complete removal of the starting material.
-
Neutralization and Drying: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and then with brine (saturated NaCl solution) to remove excess water.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the product, now free of the more basic tyramine impurity.
-
Issue 2: Product remains colored even after initial purification.
This indicates the presence of persistent, highly conjugated oxidation byproducts. Standard crystallization may not be sufficient.
-
The Scientific Principle: Activated charcoal has a very high surface area with a network of fine pores, making it an excellent adsorbent for large, flat, conjugated molecules, which are characteristic of colored organic impurities. During recrystallization, these impurities are adsorbed onto the charcoal surface while your smaller product molecule remains in the hot solution[3].
-
Detailed Protocol: Recrystallization with Charcoal Treatment
-
Solvent Selection: Choose a suitable recrystallization solvent or solvent system (e.g., ethanol/water). The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at room temperature or below[9].
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve your crude product. Bring the solution to a gentle boil.
-
Charcoal Addition: Remove the flask from the heat source and allow it to cool for a moment (to prevent violent bumping). Add a small amount of activated charcoal (typically 1-2% of the product weight; a small spatula tip is often sufficient).
-
Heating: Return the mixture to the heat and boil gently for 5-10 minutes, swirling occasionally.
-
Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal, otherwise, your product will crystallize prematurely on the filter paper. Pre-heat a clean receiving flask and a funnel with fluted filter paper by pouring some hot, clean solvent through them. Quickly filter the hot charcoal-containing solution. The filtrate should be colorless or significantly lighter.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry completely.
-
Issue 3: Impurities co-elute with the product during flash column chromatography.
This happens when the polarity of the impurities is very close to that of your product.
-
The Scientific Principle: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). If polarities are too similar, you need to optimize the mobile phase to maximize the separation (increase the ΔRf).
-
Troubleshooting & Optimization:
-
TLC Optimization: Before running a column, find a solvent system using TLC that gives your product an Rf value of approximately 0.25-0.35 and shows the best possible separation from the nearest impurity spots.
-
Use a Basic Modifier: Your compound has a basic amino group that can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to "tailing" or streaking of the spot/peak, which causes poor separation. Adding a small amount of a base like triethylamine (0.1-1%) or ammonia (using a solvent saturated with ammonia vapor) to your mobile phase will neutralize these acidic sites and result in sharper peaks and better separation.
-
Change the Stationary Phase: If silica gel (which is acidic) is not working, consider using neutral alumina. Alumina has different adsorptive properties and may provide the selectivity you need.
-
Try a Different Solvent System: If a standard ethyl acetate/hexanes or DCM/methanol system fails, explore other solvent combinations. For example, using acetonitrile or THF as part of the mobile phase can alter the selectivity of the separation.
-
Part 3: Data Summary & Purity Analysis
Effective purification relies on accurate analysis. The table below summarizes key analytical parameters for the target compound and its likely impurities.
| Compound | Common Name | Relative Polarity (TLC) | Key Mass Spec Signal | Notes |
| 4-(2-Aminoethyl)-2,6-diiodophenol | (Target Product) | Moderate | [M+H]⁺ = 390 | Less basic than tyramine due to iodine substitution. |
| 4-(2-Aminoethyl)phenol | Tyramine | High | [M+H]⁺ = 138 | Unreacted starting material. Will be removed by acidic wash. |
| 4-(2-Aminoethyl)-2-iodophenol | Mono-iodo Tyramine | High-Moderate | [M+H]⁺ = 264 | Main under-iodination byproduct. Polarity is close to the product. |
| Oxidized Impurities | Quinones/Polymers | Variable | N/A | Appear as highly colored spots, often at the TLC baseline. Removed by charcoal. |
Note: Relative polarity is based on a normal phase system (e.g., silica gel). Mass spec signals are for the monoisotopic protonated species.
Standard Operating Procedure: Purity Assessment by HPLC
This method provides a reliable way to quantify the purity of your final product.
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid, TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: In reverse-phase HPLC, less polar compounds elute later. Therefore, you would expect to see Tyramine elute first, followed by the mono-iodo product, and finally your di-iodo product.
Part 4: Conclusion & Final Recommendations
Purification of 4-(2-Aminoethyl)-2,6-diiodophenol requires a multi-step, rational approach. A single technique is often insufficient. The most robust workflow typically involves:
-
An initial acid-base extraction to remove unreacted starting material.
-
Followed by recrystallization with charcoal treatment to remove colored impurities and achieve high crystallinity.
-
If minor, close-eluting impurities remain, flash column chromatography with a modified eluent is the final step.
Always validate the purity of your final product by at least two orthogonal methods (e.g., HPLC and NMR or LC-MS) to ensure it meets the specifications for its intended downstream application.
References
-
Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
-
ResearchGate. (2024). How I can isolated/extracted 4-Aminophenol.... Retrieved from [Link]
- Google Patents. (n.d.). RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
-
ACS Publications. (2019). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. Retrieved from [Link]
-
ACS Publications. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). EP 0224625 A1 - Process for producing aminophenols.
-
Christiansen, J. V., & Carlsen, L. (1991). Iodination of phenol. Retrieved from [Link]
- Google Patents. (n.d.). EP 2580187 B1 - Process for the iodination of phenolic derivatives.
- Google Patents. (n.d.). US4474985A - Purification of N-acetyl aminophenols.
-
ResearchGate. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2009). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Retrieved from [Link]
-
Eastern Michigan University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Optimizing 4-(2-Aminoethyl)-2,6-diiodophenol Fluorescence Assays
Welcome to the technical support center for fluorescence assays utilizing 4-(2-Aminoethyl)-2,6-diiodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this compound and to provide robust strategies for minimizing background noise and maximizing signal-to-noise ratios.
A Note on the Intrinsic Fluorescence of 4-(2-Aminoethyl)-2,6-diiodophenol: It is important to note that specific photophysical data for 4-(2-Aminoethyl)-2,6-diiodophenol, such as its precise excitation/emission maxima and quantum yield, are not extensively documented in publicly available literature. However, based on the principles of fluorescence and the molecular structure of this compound, a key challenge is anticipated. The presence of two iodine atoms, which are heavy atoms, is expected to significantly reduce the intrinsic fluorescence of the molecule through a phenomenon known as the "heavy atom effect." This effect promotes non-radiative decay pathways, thereby quenching fluorescence. Consequently, assays employing this compound may inherently have a low signal-to-noise ratio, making diligent background reduction paramount.
Frequently Asked Questions (FAQs)
Q1: What is the "heavy atom effect" and how does it impact my assay with 4-(2-Aminoethyl)-2,6-diiodophenol?
The heavy atom effect is a phenomenon where the presence of atoms with high atomic numbers, such as iodine, in a fluorophore's structure enhances the rate of intersystem crossing—a process where the molecule transitions from an excited singlet state to a triplet state.[1][2] This non-radiative pathway competes with fluorescence, leading to a significant decrease in the fluorescence quantum yield.[2] For 4-(2-Aminoethyl)-2,6-diiodophenol, the two iodine atoms will likely act as internal quenchers, resulting in a weaker fluorescent signal compared to non-halogenated analogs. Therefore, meticulous optimization of your assay to minimize all sources of background noise is critical for obtaining reliable data.
Q2: My blank wells (containing only buffer and the compound) show high fluorescence. What are the likely causes?
High background in blank wells can stem from several sources:
-
Contaminated Assay Buffer or Reagents: Impurities in your buffer components or other reagents can be fluorescent.
-
Autofluorescence of the Microplate: The type of plastic used in the microplate can contribute to background fluorescence.[3]
-
Intrinsic Fluorescence of the Compound: While expected to be low, the compound itself will have some inherent fluorescence. High concentrations can lead to a noticeable background signal.
Q3: I'm observing high background in my cellular assay, even after subtracting the blank. What should I investigate?
In a cellular context, the primary culprit for high background is often autofluorescence from the cells themselves.[4][5] Common sources of cellular autofluorescence include:
-
Endogenous Fluorophores: Molecules like NADH, flavins, and lipofuscin are naturally present in cells and fluoresce, particularly in the blue and green regions of the spectrum.[2][4][5]
-
Cell Culture Medium: Components like phenol red and fetal bovine serum (FBS) are known to be fluorescent and can contribute significantly to background noise.[3]
-
Fixatives: Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can induce fluorescence by reacting with cellular amines.[5]
Q4: How can I minimize photobleaching of my compound during imaging?
Photobleaching is the irreversible destruction of a fluorophore upon prolonged exposure to excitation light.[6] To mitigate this:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of light exposure during image acquisition.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium.
-
Choose Photostable Dyes (if applicable): If you are using a secondary fluorescent label in your assay, select one known for its high photostability.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating High Background from Autofluorescence
High autofluorescence can mask your specific signal. This workflow will help you identify and reduce its impact.
-
Prepare Control Samples:
-
Unstained Cells: Prepare a sample of your cells that has not been treated with 4-(2-Aminoethyl)-2,6-diiodophenol or any other fluorescent reagents.
-
Vehicle Control: Treat cells with the vehicle used to dissolve your compound.
-
-
Image Control Samples: Using the same instrument settings (excitation/emission wavelengths, gain, exposure time) as your experimental samples, acquire images of the unstained and vehicle controls.
-
Analyze Autofluorescence Levels: Quantify the fluorescence intensity in your control samples. If it is significantly above the instrument's dark noise, autofluorescence is a contributing factor.
-
Implement Mitigation Strategies:
-
Optimize Wavelengths: If possible, shift your detection to longer wavelengths (red or far-red) where autofluorescence is typically lower.
-
Use Phenol Red-Free Medium: For live-cell imaging, switch to a culture medium that does not contain phenol red.[3]
-
Reduce Serum Concentration: If permissible for your experiment, lower the concentration of FBS in your medium.[3]
-
Consider a Different Fixative: If using aldehyde-based fixatives, try switching to an organic solvent like ice-cold methanol.[5]
-
Incorporate a Quenching Step: Commercially available autofluorescence quenching reagents can be applied to your samples.
-
Guide 2: Addressing Non-Specific Binding
Non-specific binding of the compound to cellular components or the assay plate can create a high, uniform background.
-
Optimize Compound Concentration: Perform a concentration titration of 4-(2-Aminoethyl)-2,6-diiodophenol to find the lowest concentration that gives a specific signal without excessive background.
-
Incorporate Blocking Steps:
-
For immunoassays or assays involving protein interactions, use a blocking buffer such as 5% Bovine Serum Albumin (BSA) or non-fat milk in your assay buffer to saturate non-specific binding sites.
-
For cell-based assays, consider pre-incubating your cells with a blocking agent.
-
-
Increase Wash Steps: After incubation with the compound, increase the number and stringency of your wash steps. Use a buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS).
-
Evaluate Plate Type: If you suspect binding to the microplate, try plates with different surface chemistries (e.g., low-binding plates).
| Parameter | Recommendation | Rationale |
| Compound Concentration | Titrate to find optimal concentration | Minimizes background from excess, unbound compound. |
| Blocking Agents | 5% BSA or non-fat milk | Reduces non-specific protein-protein interactions.[7] |
| Wash Buffer | PBS with 0.05% Tween-20 | Detergent helps to remove non-specifically bound molecules. |
| Microplates | Low-binding surface treated plates | Reduces adsorption of the compound to the plastic surface. |
Guide 3: Optimizing Instrument Settings for Low Signal
Given the expected low quantum yield of 4-(2-Aminoethyl)-2,6-diiodophenol, careful optimization of your fluorometer or microscope settings is crucial.
-
Determine Optimal Excitation and Emission Wavelengths: If not known, perform excitation and emission scans to identify the precise wavelength maxima for your compound in the assay buffer.
-
Adjust Gain/Sensitivity: Increase the detector gain to amplify the signal. Be mindful that this will also amplify noise, so find a balance that improves the signal-to-noise ratio.
-
Optimize Exposure Time: Lengthen the exposure or integration time to collect more photons. This can increase the risk of photobleaching, so it should be balanced with light intensity.
-
Use Appropriate Optical Filters: Ensure that your excitation and emission filters are well-matched to the spectra of your compound and have narrow bandwidths to minimize bleed-through.
-
Measure Signal-to-Noise Ratio: A standard method to assess instrument sensitivity is the water Raman test, which provides a signal-to-noise ratio (SNR).[8] While you won't perform this for every experiment, understanding your instrument's baseline SNR is helpful. For your assay, the SNR can be calculated as: SNR = (Signal_mean - Background_mean) / Background_stdev
By systematically addressing these potential sources of background noise, you can enhance the quality and reliability of your fluorescence assays with 4-(2-Aminoethyl)-2,6-diiodophenol.
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Vertex AI Search.
- A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023, March 30). Vertex AI Search.
- Autofluorescence. (2025, June 30). Jackson ImmunoResearch.
-
Iodide as a Fluorescence Quencher and Promoter—Mechanisms and Possible Implications. (2010, August 9). The Journal of Physical Chemistry B - ACS Publications. Retrieved March 26, 2026, from [Link]
-
Iodide as a Fluorescence Quencher and Promoter-Mechanisms and Possible Implications | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
-
Application of 4-iodophenol-enhanced luminol chemiluminescence to direct detection of horseradish peroxidase encapsulated in liposomes. (2009, September 15). PubMed. Retrieved March 26, 2026, from [Link]
-
External heavy-atom effect on fluorescence kinetics. (2000, May 15). PhysChemComm (RSC Publishing). Retrieved March 26, 2026, from [Link]
-
Dityrosine as a product of oxidative stress and fluorescent probe. (2003, December 15). PubMed - NIH. Retrieved March 26, 2026, from [Link]
-
Effects of Amino Substitution on the Excited State Hydrogen Transfer in Phenol: A TDDFT Study. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
-
STUDIES ON THE FLUORESCENCE 0 F RIBOFLAVIN. (n.d.). Retrieved March 26, 2026, from [Link]
-
Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives. (n.d.). Retrieved March 26, 2026, from [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved March 26, 2026, from [Link]
-
Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. (n.d.). Retrieved March 26, 2026, from [Link]
-
Understanding the internal heavy-atom effect on thermally activated delayed fluorescence: application of Arrhenius and Marcus theories for spin–orbit coupling analysis. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved March 26, 2026, from [Link]
-
Diiodotyrosine. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]
-
Application of 4-Iodophenol-enhanced Luminol Chemiluminescence to Direct Detection of Horseradish Peroxidase Encapsulated in Liposomes | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
-
Application of 4-Iodophenol-enhanced Luminol Chemiluminescence to Direct Detection of Horseradish Peroxidase Encapsulated in Liposomes. (n.d.). J-Stage. Retrieved March 26, 2026, from [Link]
-
Iodide as a fluorescence quencher and promoter--mechanisms and possible implications. (n.d.). SciSpace. Retrieved March 26, 2026, from [Link]
-
New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. (n.d.). RSC Publishing. Retrieved March 26, 2026, from [Link]
-
3-Iodotyrosine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 26, 2026, from [Link]
-
Determining Signal to Noise Ratio of a Spectrofluorometer. (n.d.). HORIBA. Retrieved March 26, 2026, from [Link]
-
A fluorescence quenching test for the detection of flavonoid transformation. (2001, November 13). PubMed. Retrieved March 26, 2026, from [Link]
-
The Measurement Of Sensitivity In Fluorescence Spectroscopy. (1997, September 22). Photonics Online. Retrieved March 26, 2026, from [Link]
-
(PDF) Fluorescence quenching as a method of identification of the character of photoreactions in excited states of molecules. (2015, October 29). ResearchGate. Retrieved March 26, 2026, from [Link]
-
The fluorescence of iodine-containing amino acids and proteins. I. Iodotyrosines and iodothyronines in solution and in iodinated human serum albumin. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]
-
L-Tyrosine derived fluorescent molecular probes as solvent mediated flip-flop halide (iodide/fluoride) sensors and reversible chromogenic pH indicators. (2021, January 4). RSC Publishing. Retrieved March 26, 2026, from [Link]
-
Dityrosine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 26, 2026, from [Link]
-
Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe. (n.d.). PMC. Retrieved March 26, 2026, from [Link]
-
Fluorescence properties of the three tyrosine residues in the ribose-binding protein. (n.d.). Retrieved March 26, 2026, from [Link]
-
Anion Induced Fluorescence Quenching of Various Aromatic Amino Fluorophores. (n.d.). ijarsct. Retrieved March 26, 2026, from [Link]
Sources
- 1. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.tecnico.ulisboa.pt [web.tecnico.ulisboa.pt]
- 3. Fluorescence properties of the three tyrosine residues in the ribose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. l -Tyrosine derived fluorescent molecular probes as solvent mediated flip-flop halide (iodide/fluoride) sensors and reversible chromogenic pH indicat ... - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00589D [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The fluorescence of iodine-containing amino acids and proteins. I. Iodotyrosines and iodothyronines in solution and in iodinated human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry Analysis of 4-(2-Aminoethyl)-2,6-diiodophenol
Welcome to the technical support center for the mass spectrometry analysis of 4-(2-Aminoethyl)-2,6-diiodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of matrix effects in your experiments. Our goal is to equip you with the knowledge to develop robust and reliable analytical methods.
Understanding the Challenge: Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1][2] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[5][6]
The chemical structure of 4-(2-Aminoethyl)-2,6-diiodophenol, with its phenolic hydroxyl and amino groups, makes it susceptible to interactions with matrix components, which can affect its ionization efficiency in the mass spectrometer source.
Troubleshooting Guide: A-Question-and-Answer Approach
This section provides a systematic approach to identifying, diagnosing, and mitigating matrix effects during the analysis of 4-(2-Aminoethyl)-2,6-diiodophenol.
Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples
Q: My QC samples show significant variability between injections and across different batches of the biological matrix. What could be the cause?
A: Inconsistent matrix effects are a likely culprit. The composition of biological matrices can vary between lots, leading to differing degrees of ion suppression or enhancement.[7]
Troubleshooting Steps:
-
Quantify the Matrix Effect: The first step is to determine the extent of the matrix effect. This can be achieved by comparing the analyte's response in a pure solution versus its response in a post-extraction spiked matrix sample.[7] A matrix factor (MF) can be calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] Consider the following techniques:
-
Solid-Phase Extraction (SPE): SPE can selectively isolate the analyte while removing a significant portion of matrix interferences.[1]
-
Liquid-Liquid Extraction (LLE): LLE is another powerful technique for cleaning up complex samples.[8] Using solvents of varying polarity can help to selectively extract the analyte and leave interfering substances behind.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids, a major source of ion suppression.[9]
-
-
Chromatographic Separation: Improving the separation of your analyte from co-eluting matrix components is crucial.[1]
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte peak from interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases to alter selectivity.
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically identical to the analyte but has a different mass.[10] It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variability.[11][12]
Issue 2: Low Sensitivity and Inability to Reach Required Limits of Quantitation (LOQ)
Q: I'm struggling to achieve the necessary sensitivity for my assay. The signal for 4-(2-Aminoethyl)-2,6-diiodophenol is much lower than expected.
A: Significant ion suppression is the most probable cause.[2] Components in your matrix are likely competing with your analyte for ionization in the MS source.
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This qualitative experiment helps to identify regions of ion suppression in your chromatogram. A solution of the analyte is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. Dips in the baseline signal indicate retention times where ion suppression is occurring.
-
Enhance Sample Cleanup: If significant ion suppression is observed, a more rigorous sample preparation method is necessary. A combination of LLE followed by SPE can provide a much cleaner extract.
-
Derivatization: Chemical derivatization can improve the ionization efficiency of the analyte.[13][14][15] For 4-(2-Aminoethyl)-2,6-diiodophenol, the amino and phenolic hydroxyl groups are potential sites for derivatization to introduce a more readily ionizable moiety.[16] This can significantly boost the signal intensity.[14]
-
Change Ionization Source: If using Electrospray Ionization (ESI), which is prone to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI).[17] APCI is generally less susceptible to matrix effects for certain compounds.
Issue 3: Non-Linear Calibration Curves
Q: My calibration curve for 4-(2-Aminoethyl)-2,6-diiodophenol is not linear, especially at higher concentrations. What could be causing this?
A: This can be a result of matrix effects that are not consistent across the concentration range or detector saturation.
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same blank matrix as your samples.[1] This helps to ensure that the calibrators and the samples experience similar matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is the gold standard for correcting for matrix effects and can often linearize the calibration curve.[10][11]
-
Widen the Calibration Range and Use Weighted Regression: If non-linearity persists, you may need to adjust the concentration range of your calibrators and apply a weighted linear regression (e.g., 1/x or 1/x²) to your calibration curve.[7]
-
Dilution: In cases of severe matrix effects, diluting the sample can sometimes mitigate the issue, although this may compromise sensitivity.[18]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in biological samples like plasma or urine?
A1: The most common sources of matrix effects in biological fluids are phospholipids from cell membranes, salts, and endogenous metabolites. These compounds can co-extract with the analyte and interfere with its ionization.
Q2: How do I choose the best sample preparation technique to minimize matrix effects?
A2: The choice of sample preparation technique depends on the analyte's properties and the complexity of the matrix. A good starting point is to evaluate protein precipitation, liquid-liquid extraction, and solid-phase extraction. Often, a combination of techniques provides the cleanest sample.[1][8][9]
Q3: When should I consider using a stable isotope-labeled internal standard (SIL-IS)?
A3: A SIL-IS is highly recommended for quantitative bioanalytical methods, especially when high accuracy and precision are required.[10][11] It is the most effective way to compensate for variability in sample preparation and matrix effects.[12]
Q4: Can changing the LC mobile phase composition help reduce matrix effects?
A4: Yes, optimizing the mobile phase can improve the chromatographic separation of the analyte from interfering matrix components.[1] Adjusting the pH or the organic solvent composition can alter the retention times of both the analyte and the matrix components, potentially resolving them from each other.
Q5: What is chemical derivatization and how can it help with matrix effects?
A5: Chemical derivatization is the process of chemically modifying the analyte to improve its analytical properties.[13][14] For mass spectrometry, this often involves adding a group that is easily ionized, which can increase the analyte's signal and potentially move it to a region of the chromatogram with less interference.[15][19]
Experimental Protocols & Data Presentation
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike 4-(2-Aminoethyl)-2,6-diiodophenol at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike 4-(2-Aminoethyl)-2,6-diiodophenol at the same low and high concentrations into the final extracted matrix.[7]
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF close to 1 indicates minimal matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Protocol 2: Post-Column Infusion Experiment
-
Set up the infusion: Infuse a standard solution of 4-(2-Aminoethyl)-2,6-diiodophenol at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.
-
Equilibrate the system: Allow the infused analyte signal to stabilize to a constant baseline.
-
Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.
-
Monitor the analyte signal: Observe the signal of the infused 4-(2-Aminoethyl)-2,6-diiodophenol. Any significant deviation from the stable baseline indicates the presence of ion suppression or enhancement at that retention time.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Limited removal of phospholipids and other interferences, often leading to significant matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and some polar interferences. Can be highly selective. | Can be labor-intensive and may require large volumes of organic solvents.[8] |
| Solid-Phase Extraction (SPE) | Highly selective and effective at removing a wide range of interferences. Can concentrate the analyte. | Can be more expensive and requires method development to optimize the sorbent and elution conditions.[1] |
Visualizations
Caption: Mechanism of matrix effects in the ion source.
References
- Berna, M., & Murphy, A. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(16), 2199-2206.
- Li, W., & Tse, F. L. (2007). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Berna, M. J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed.
- (n.d.).
- (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
- Santa, T. (2013). Derivatization in LC-MS Bioanalysis.
- (n.d.). Ion suppression (mass spectrometry). Wikipedia.
- Matuszewski, B. K. (2006). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
- (n.d.).
- Johnson, K. L., & Russell, D. H. (2006). Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical Chemistry, 78(12), 4175-4183.
- Berna, M. J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?
- (n.d.). Ion Suppression and ESI.
- (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Chen, L., & Snyder, N. W. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6134-6141.
- Cacciola, F., & Dugo, P. (2017). Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils.
- (2023, November 30). Ion Suppression and its Role in Secondary Electrospray Ionization.
- Desyatnikov, Y. M., & Kertesz, V. (2018). Derivatization of peptides for improved detection by mass spectrometry. InTech.
- Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2535-2543.
- Chacon, A., & Caprioli, R. M. (2017). On‐tissue chemical derivatization in mass spectrometry imaging. Journal of Mass Spectrometry, 52(7), 415-425.
- (n.d.). Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Vellosimine. Benchchem.
- Matuszewski, B. K., & Chavez-Eng, C. M. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed.
- (2025, May 6).
- Acworth, I. N., & Gamache, P. H. (2025, December 11). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.
- Dolan, J. W. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.
- (n.d.). LCMS Troubleshooting Tips. Shimadzu Scientific Instruments.
- Wang, S., & Chen, G. (2020). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Molecules, 25(18), 4209.
- (2021, November 29).
- D'Archivio, A. A., & Ruggieri, F. (2018).
- (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
- (2026, March 14). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Fakhari, A. R., & Ghaffari, S. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analytical Methods, 13(40), 4578-4593.
- Cappiello, A., & Famiglini, G. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry, 80(23), 9243-9250.
- Cappiello, A., & Famiglini, G. (2008). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry.
- (n.d.). Spectroscopic Analysis of 2,5-Diiodophenol: A Technical Overview. Benchchem.
- Grocholska, P., & Popiel, D. (2022). Advanced Mass Spectrometry in Service of Forensic Analysis. Encyclopedia.pub.
- Wang, Y., & Li, Y. (2024). A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound Utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry. MDPI.
- Higashi, T., & Shimada, K. (2021). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. MDPI.
- Van Acker, T., & Vanhaecke, F. (2020). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound.
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. welch-us.com [welch-us.com]
- 19. On‐tissue chemical derivatization in mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 4-(2-Aminoethyl)-2,6-diiodophenol against standard thyroid hormone precursors
Benchmarking 4-(2-Aminoethyl)-2,6-diiodophenol Against Standard Thyroid Hormone Precursors: A Comprehensive Application Guide
Executive Summary & Structural Context
In the landscape of thyroid hormone research and drug development,1—commonly known as 3,5-diiodotyramine (CAS 370-00-3)—represents a critical structural divergence from classical thyroid hormone precursors[1]. Standard precursors like monoiodotyrosine (MIT) and diiodotyrosine (DIT) possess a carboxyl group essential for peptide bond formation within thyroglobulin, acting as direct substrates for thyroid peroxidase (TPO).
However, the decarboxylation inherent to 3,5-diiodotyramine shifts its pharmacological profile entirely. As a Senior Application Scientist, I frequently observe researchers erroneously applying classical endocrine assays to this compound. By bypassing classical nuclear thyroid receptor (TR) activation, this decarboxylated analog functions instead as an endogenous trace amine, primarily targeting G-protein coupled receptors (GPCRs) such as the 2 and various adrenergic receptors[2].
Mechanistic Divergence: Nuclear vs. Membrane-Bound Targets
To accurately benchmark 4-(2-Aminoethyl)-2,6-diiodophenol against classical precursors, we must pivot our analytical framework. Classical precursors (DIT, T4, T3) drive gene transcription via nuclear translocation. Conversely, 3,5-diiodotyramine does not exhibit thyromimetic activity at the nuclear level[3]. Instead, it acts as a potent neuromodulator. Experimental data confirms that4 stimulated by isoproterenol, indicating strong adrenergic and TAAR1-mediated Gi/Go signaling[4][5].
Divergent signaling pathways: 3,5-Diiodotyramine (TAAR1) vs. classical DIT (Nuclear TR).
Quantitative Benchmarking Data
To objectively compare the performance of these compounds, the following table synthesizes their receptor affinities, enzymatic susceptibilities, and secondary messenger modulation profiles.
| Compound | Primary Target | cAMP Modulation (TAAR1/Adrenergic) | Nuclear TR Activation | TPO Substrate Viability |
| 4-(2-Aminoethyl)-2,6-diiodophenol | TAAR1, Adrenergic | Strong Inhibition (Gi-coupled) | None | Non-substrate |
| Diiodotyrosine (DIT) | TPO (Precursor) | None | None | High |
| L-Tyrosine | Tyrosine Hydroxylase | None | None | High |
| 3-Iodothyronamine (T1AM) | TAAR1 | Strong Activation/Inhibition | None | Non-substrate |
| Triiodothyronine (T3) | TRα, TRβ | None | High (Agonist) | Product |
Self-Validating Experimental Methodologies
To capture the unique profile of 3,5-diiodotyramine, we deploy a self-validating GPCR functional assay and a microglial neuroinflammation assay.
Protocol A: TAAR1-Mediated cAMP Accumulation Assay (TR-FRET)
Causality behind choices: We utilize HEK293 cells transiently transfected with human TAAR1. HEK293 cells are chosen because they lack endogenous TAAR1, providing a clean, near-zero background signal. Because TAAR1 coupling exhibits Gi/Go characteristics in response to thyronamines, we use Forskolin to artificially elevate baseline cAMP levels. This allows us to accurately measure the inhibition of cAMP production by 3,5-diiodotyramine[5]. Self-Validation System: Every plate includes a Z'-factor calculation using a known TAAR1 agonist (e.g., T1AM) as a positive control and vehicle as a negative control. A Z' > 0.6 mathematically validates the assay's dynamic range and reliability.
Step-by-Step Workflow:
-
Cell Preparation: Seed HEK293-TAAR1 cells at 10,000 cells/well in a 384-well microplate.
-
Forskolin Stimulation: Add 10 µM Forskolin to all wells to stimulate adenylate cyclase, establishing a high cAMP baseline.
-
Compound Addition: Dispense 4-(2-Aminoethyl)-2,6-diiodophenol in a 10-point dose-response curve (10 nM to 100 µM). Run DIT in parallel as a negative control.
-
Incubation: Incubate for 30 minutes at 37°C. (Causality: 30 minutes is the optimal kinetic window for GPCR-mediated cAMP transient signaling before phosphodiesterase degradation normalizes levels. 0.5 mM IBMX is included to inhibit PDEs).
-
Detection: Add TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).
-
Readout & Analysis: Read time-resolved fluorescence at 620 nm and 665 nm. Calculate IC50 values using non-linear regression.
Self-validating TR-FRET workflow for quantifying TAAR1-mediated cAMP modulation.
Protocol B: Microglial Anti-Inflammatory Profiling (HMC3 Cells)
Causality behind choices: Recent literature highlights the2[2]. To benchmark 3,5-diiodotyramine's neuroprotective potential against standard precursors, we use the human microglial cell line HMC3 stimulated with LPS/TNFα. Self-Validation System: Cytokine reduction could be a false artifact of compound cytotoxicity. Therefore, we multiplex the ELISA readout with a fluorometric Cell Viability Assay (e.g., PrestoBlue) in the exact same well. Only cytokine reductions in wells with >95% viability are considered valid biological responses.
Step-by-Step Workflow:
-
Seeding: Culture HMC3 cells in 96-well plates until 80% confluent.
-
Pre-treatment: Treat cells with 1 µM and 10 µM of 4-(2-Aminoethyl)-2,6-diiodophenol for 1 hour.
-
Inflammatory Insult: Add LPS (100 ng/mL) and TNFα (20 ng/mL) to induce a pro-inflammatory state.
-
Incubation: Incubate for 24 hours at 37°C.
-
Multiplex Readout:
-
Viability: Add PrestoBlue reagent to the culture media, incubate for 30 mins, and read fluorescence (Ex 560 / Em 590).
-
Cytokine Quantification: Aspirate media and perform sandwich ELISA for IL-6 and TNFα.
-
-
Mechanistic Proof: In a parallel cohort, pre-incubate cells with the TAAR1 antagonist EPPTB. If the anti-inflammatory effect of 3,5-diiodotyramine is abolished, TAAR1 causality is definitively proven[2].
Conclusion
Benchmarking 4-(2-Aminoethyl)-2,6-diiodophenol against standard thyroid precursors reveals a paradigm shift from endocrine/nuclear signaling to neuro-modulatory/GPCR signaling. By utilizing self-validating cAMP and microglial assays, researchers can avoid false-negative results in classical endocrine panels and accurately map the therapeutic potential of decarboxylated thyroid analogs in neurodegenerative and metabolic disorders.
Sources
- 1. 4-(2-aminoethyl)-2,6-diiodophenol | 370-00-3 [chemnet.com]
- 2. T1AM/TAAR1 System Reduces Inflammatory Response and β-Amyloid Toxicity in Human Microglial HMC3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular structure and biochemical activity of 3,5,3'-triiodothyronamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
4-(2-Aminoethyl)-2,6-diiodophenol proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized halogenated compounds requires more than just following a generic safety data sheet (SDS). It demands a mechanistic understanding of the chemical's properties to ensure environmental compliance, laboratory safety, and operational efficiency.
4-(2-Aminoethyl)-2,6-diiodophenol , commonly known as 2,6-Diiodotyramine, is a specialized iodinated phenolic amine. Improper disposal of this compound not only poses severe risks to aquatic ecosystems but can also lead to the generation of highly toxic byproducts if incinerated incorrectly.
This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and proper disposal of 4-(2-Aminoethyl)-2,6-diiodophenol.
Chemical Profiling & The Causality of Hazards
To design an effective disposal strategy, we must first understand the structural causality behind the compound's hazards. 4-(2-Aminoethyl)-2,6-diiodophenol features two critical functional moieties and heavy halogenation:
-
Halogenation (Iodine Atoms): The presence of two iodine atoms classifies this compound strictly as a Halogenated Organic [1]. Halogens dictate the entire disposal route because standard incineration of halogenated organics can synthesize highly toxic, environmentally persistent polychlorinated/polyhalogenated dibenzo-p-dioxins and furans[2]. Therefore, it requires specialized high-temperature incineration by a licensed vendor[1].
-
Phenolic Ring: The phenol group is weakly acidic and highly lipophilic, making the compound persistent and highly toxic to aquatic life[3]. It must never be disposed of down the drain.
-
Primary Amine: The ethylamine side chain is weakly basic. This amphoteric nature means the compound can react exothermically with both strong acids and strong oxidizers, necessitating strict chemical segregation[2].
Quantitative Chemical Data
| Property | Value | Operational Implication |
| CAS Number | 370-00-3[4] | Must be explicitly listed on all hazardous waste labels. |
| Molecular Weight | 388.97 g/mol [4] | High density; will settle in mixed solvent waste streams. |
| Density | 2.308 g/cm³[4] | Heavier than water; requires vigorous agitation if neutralizing. |
| Boiling Point | 319.7°C at 760 mmHg[4] | Low volatility at room temperature; inhalation hazard is primarily from dust/aerosols, not vapors. |
| Waste Classification | Halogenated Organic[1] | Strictly segregate from non-halogenated organic waste[5]. |
Operational Workflow: Spill Containment & Cleanup
In the event of a spill, immediate containment is required to prevent the compound from entering floor drains or reacting with incompatible laboratory chemicals.
Step-by-Step Spill Response Methodology
-
Initial Assessment & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, and a standard lab coat. If the spill involves a fine powder, use an N95 or P100 particulate respirator to prevent inhalation.
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand or vermiculite[2]. Causality: Do not use combustible absorbents like sawdust, as the amine moiety can react unpredictably with organic impurities under oxidative stress.
-
Collection: Carefully sweep the absorbed mixture using a non-sparking tool. Avoid aggressive sweeping that could aerosolize the iodinated particulates.
-
Validation & Disposal: Transfer the collected debris into a heavy-duty, sealable hazardous waste container. Validate that the container is tightly sealed. Label immediately as "Halogenated Solid Waste - Spill Debris" and transfer to the Satellite Accumulation Area[6].
Workflow for containing and neutralizing 4-(2-Aminoethyl)-2,6-diiodophenol spills.
Self-Validating Disposal Protocols
To build a self-validating system, every step of the disposal process must include a verification check. Mixing halogenated waste with non-halogenated waste is a critical operational failure that exponentially increases disposal costs and environmental liability[5].
Protocol: Routine Laboratory Disposal
-
Waste Stream Verification:
-
Container Selection & Integrity:
-
Action: Select a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) or glass container with a secure, screw-top cap[5].
-
Validation: Visually inspect the container for stress fractures. Ensure the container is never filled beyond 75% capacity to allow for vapor expansion and thermal fluctuations[2].
-
-
Secondary Containment:
-
Action: Place the primary waste container inside a chemically resistant secondary containment tray[7].
-
Validation: Ensure the secondary containment can hold at least 110% of the primary container's volume. Verify that no incompatible chemicals (e.g., strong oxidizers, concentrated acids) share the same secondary containment[7].
-
-
Mandatory Labeling:
-
Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container[2].
-
Validation: The label must explicitly state: "Halogenated Organic Waste", the chemical name "4-(2-Aminoethyl)-2,6-diiodophenol", the CAS number "370-00-3", and check the boxes for "Toxic" and "Environmental Hazard"[7].
-
-
Final EHS Transfer:
-
Action: Submit a waste pickup request to your Environmental Health & Safety (EHS) department before the container reaches the 180-day regulatory accumulation limit[6].
-
Logical decision tree for the segregation of halogenated laboratory waste streams.
References
-
Eastern Washington University. "Hazardous Waste Management Program." EWU Environmental Health & Safety. Available at:[Link][6]
-
University of Tennessee. "Hazardous Waste Guide." UTIA Safety Office. Available at:[Link][5]
-
University of Kansas. "Safety: Chemical Compatibility, and Waste." KU Environment, Health & Safety. Available at:[Link][1]
-
University of Oslo. "Chemical and Hazardous Waste Guide." UiO Department of Chemistry. Available at:[Link][7]
-
Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University EHS. Available at:[Link][2]
Sources
- 1. wise.ku.edu [wise.ku.edu]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Federal Register, Volume 64 Issue 74 (Monday, April 19, 1999) [govinfo.gov]
- 4. 4-(2-aminoethyl)-2,6-diiodophenol | 370-00-3 [chemnet.com]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. in.ewu.edu [in.ewu.edu]
- 7. mn.uio.no [mn.uio.no]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(2-Aminoethyl)-2,6-diiodophenol
As a novel compound, 4-(2-Aminoethyl)-2,6-diiodophenol requires a meticulous and proactive approach to safety. This guide, designed for researchers and drug development professionals, provides a detailed framework for selecting and using Personal Protective Equipment (PPE). By synthesizing data from structurally similar iodinated and phenolic compounds, we establish a robust safety protocol grounded in established best practices. Our primary goal is to empower you with the knowledge to handle this substance with the highest degree of safety, ensuring both personal protection and experimental integrity.
Hazard Assessment: A Proactive Analysis
Table 1: Anticipated Hazard Profile of 4-(2-Aminoethyl)-2,6-diiodophenol
| Hazard Classification | Anticipated Effects & Rationale | Supporting Evidence from Analogs |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1] The presence of the amino and phenolic groups, combined with the heavy iodine atoms, suggests systemic toxicity is possible. | 4-amino-2,6-diiodophenol is classified for acute toxicity (oral, dermal, inhalation).[1] 2-Iodophenol is also classified as an acute toxin. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] Phenolic compounds are known irritants, and this is a consistent finding across various iodinated and chlorinated analogs. | 4-amino-2,6-diiodophenol, 3-Iodophenol, and 4-Amino-2,6-dichlorophenol are all classified as skin irritants.[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] Direct contact with the dust or solutions is likely to cause significant irritation and potential damage. | Analogs consistently show classification for serious eye irritation.[1][4] |
| Respiratory Irritation | May cause respiratory irritation if dust is inhaled.[4] The solid nature of the compound presents a risk of aerosolization. | 3-Iodophenol is classified for specific target organ toxicity (single exposure), affecting the respiratory system.[4] |
| Environmental Hazard | Iodinated organic compounds are known to be persistent in the environment and can form toxic by-products in water systems.[5][6] | Iodinated contrast media, which are structurally related, are poorly removed by conventional wastewater treatment and are considered environmental micropollutants.[6] |
The Core Ensemble: Engineering Controls and Foundational PPE
Before any task-specific PPE is considered, the work environment must be properly configured. Engineering controls are the first and most effective line of defense.
-
Primary Engineering Control: Chemical Fume Hood All manipulations of 4-(2-Aminoethyl)-2,6-diiodophenol, especially the handling of its solid form, must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation exposure and keeping the laboratory environment clean.
-
Foundational PPE This is the minimum required PPE for entering the laboratory space where the compound is handled:
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material.
-
Closed-Toe Shoes: Sturdy, non-perforated shoes that cover the entire foot are mandatory.
-
Safety Glasses: While often a minimum requirement, for handling this compound, safety glasses should only be worn outside the fume hood. Inside the fume hood, chemical splash goggles are the required minimum.[7]
-
Task-Specific PPE Selection: A Step-by-Step Protocol
The level of PPE must be adapted to the specific task and the associated risks of exposure (e.g., dust generation, splashing). The following workflow provides a logical progression for PPE selection.
Caption: PPE Selection Workflow for 4-(2-Aminoethyl)-2,6-diiodophenol
Eye and Face Protection
Due to the classification of analogs as serious eye irritants, robust eye protection is critical.[1][4]
-
Chemical Splash Goggles: These must be worn at all times when handling the compound, whether solid or in solution. They provide a seal around the eyes, protecting from dust, splashes, and vapors.[4]
-
Face Shield: A face shield should be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as when preparing stock solutions or handling larger volumes.[2][8] A face shield alone is not adequate eye protection.[8]
Hand Protection (Gloves)
Selecting the correct glove material is paramount. Phenolic compounds can be aggressive towards some materials. Given the lack of specific data for this compound, a conservative approach is necessary.
Table 2: Glove Material Chemical Resistance for Phenolic Compounds
| Glove Material | Resistance to Phenol | General Notes |
|---|---|---|
| Nitrile | Fair to Good | Provides good resistance to oils, greases, and some acids and caustics, but may offer limited protection against aromatic solvents.[9] Thicker nitrile gloves (>5 mil) are recommended. |
| Neoprene | Good | A synthetic rubber with good chemical and wear resistance, often superior to natural rubber for a range of chemicals.[9] |
| Butyl Rubber | Good to Excellent | Offers excellent protection against a wide variety of corrosive acids, ketones, and esters. However, it performs poorly with aromatic hydrocarbons.[9] |
| Natural Rubber (Latex) | Poor to Fair | While flexible, latex gloves offer poor protection against many organic solvents and may cause allergic reactions.[9] Not recommended for this application. |
Protocol for Hand Protection:
-
Primary Recommendation: Use nitrile or neoprene gloves. Inspect gloves for any signs of degradation or punctures before each use.
-
Best Practice - Double Gloving: Wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is compromised. This is highly recommended for all handling procedures.
-
Proper Technique: Wash hands thoroughly after handling the compound, even after gloves have been removed.[2] Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
Respiratory Protection
While the fume hood is the primary control, additional respiratory protection is required in certain situations.
-
Weighing Operations: When weighing the solid powder, even within a fume hood, a NIOSH-approved N95 (or equivalent FFP2) disposable respirator is required to protect against inhalation of fine particles.[2]
-
Spill Cleanup/Emergency: For large spills or situations with unknown airborne concentrations, a higher level of protection is necessary. This includes an air-purifying respirator (APR) with combination organic vapor and P100 (particulate) cartridges, or a self-contained breathing apparatus (SCBA).[8][10]
Operational Plan: Safe Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure a chemical spill kit, eyewash station, and safety shower are immediately accessible.[2]
-
PPE Donning: Put on all required PPE as determined by the workflow diagram above before approaching the chemical.
-
Manipulation: Conduct all work in a chemical fume hood with the sash at the lowest practical height. Handle the compound gently to avoid creating dust.
-
Decontamination: After handling, decontaminate any equipment used. Wipe down the work surface in the fume hood.
-
PPE Doffing: Remove PPE in the correct order (gloves first, followed by face shield/goggles, lab coat, and respirator if used) to prevent cross-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water.[11]
Waste Disposal Plan
Improper disposal of iodinated compounds poses a significant environmental risk.[5][12] Under no circumstances should this chemical or its waste be disposed of down the drain.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and excess solid compound.
-
Liquid Waste: Unused solutions and solvent rinses.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "4-(2-Aminoethyl)-2,6-diiodophenol," and any solvents present.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Follow all local and national regulations for hazardous chemical waste.[13]
References
- NextSDS. (n.d.). 4-amino-2,6-diiodophenol — Chemical Substance Information.
- European Industrial Gases Association (EIGA). (n.d.). Selection of Personal Protective Equipment.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Benchchem. (n.d.). Potential hazards and safety precautions for 2,5-Diiodophenol.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2026). Safety Data Sheet.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Carl ROTH. (2022). Safety data sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Tokyo Chemical Industry. (2024). Safety Data Sheet.
- University of Pittsburgh. (n.d.). Examples of Chemical Resistance of Common Glove Materials.
- Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Phenol, 4-amino-: Human health tier II assessment.
- EPOS™. (n.d.). What should not go down the drain: time, money and contrast media.
- Case Western Reserve University Environmental Health and Safety. (n.d.). Disposal of Iodine.
- Benchchem. (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
- Multidisciplinary Digital Publishing Institute (MDPI). (2026). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities.
Sources
- 1. nextsds.com [nextsds.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. epos.myesr.org [epos.myesr.org]
- 6. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanchemistry.com [americanchemistry.com]
- 8. eiga.eu [eiga.eu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
- 12. case.edu [case.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
